XEN103
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSSLLJQUFMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XEN103 (XEN801): A Technical Analysis of a Stearoyl-CoA Desaturase-1 Inhibitor for Sebaceous Gland Atrophy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
XEN103, later known as XEN801, is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), a critical enzyme in the biosynthesis of monounsaturated fatty acids, which are major components of sebum. Developed by Xenon Pharmaceuticals, this compound was investigated as a topical treatment for acne vulgaris, a dermatological condition characterized by excessive sebum production. The primary mechanism of action of this compound is the induction of sebaceous gland atrophy through the inhibition of SCD-1, leading to a reduction in sebum production. Preclinical studies in animal models demonstrated a significant reduction in the size and number of sebaceous glands. Despite a strong preclinical rationale, the clinical development of XEN801 for acne was discontinued following a Phase II clinical trial that failed to meet its primary efficacy endpoints. This technical guide provides a comprehensive overview of the mechanism of action of this compound on sebaceous glands, summarizing the available preclinical and clinical data, and detailing the experimental protocols and underlying signaling pathways.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)
This compound is a highly selective inhibitor of SCD-1, an enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids from saturated fatty acids. In human skin, SCD-1 is the only Δ9-desaturase and is highly expressed in sebaceous glands. Its activity is crucial for the production of sebum. By inhibiting SCD-1, this compound disrupts the lipid composition of sebocytes, the specialized cells that constitute the sebaceous glands, leading to their atrophy and a subsequent reduction in sebum secretion.
Preclinical Efficacy and Potency
In vitro studies demonstrated that this compound is a potent inhibitor of SCD-1 activity across various species, with IC50 values in the low nanomolar range.
| Assay | Species | IC50 Value | Reference |
| Microsomal SCD-1 Activity | Multiple | 10-15 nM | [1] |
| Cellular SCD-1 Activity (HepG2 cells) | Human | 12 nM | [2] |
| Cellular SCD-1 Activity (SZ95 sebocytes) | Human | 11 nM | [2] |
In vivo studies in NMRI mice confirmed the efficacy of topical this compound in inducing sebaceous gland atrophy.
| Parameter | Treatment Group | Observation | Reference |
| Sebaceous Gland Number | 1% this compound solution (8 days) | ~65% reduction | [3] |
| Sebaceous Gland Size | 1% this compound solution (8 days) | ~50% reduction | [3] |
| Minimal Effective Concentration | 0.5% this compound solution | - | [3] |
| Fatty Acid Desaturation (C16:1/C16:0 ratio) | 1% this compound solution (8 days) | ~50% reduction | [3] |
| Reversibility | Discontinuation after 7 days | Glands returned to normal within 2 weeks | [3] |
Signaling Pathways and Cellular Effects
The inhibition of SCD-1 by this compound triggers a cascade of cellular events culminating in sebocyte apoptosis and sebaceous gland atrophy. While the precise signaling pathway in sebocytes has not been fully elucidated, studies in other cell types, particularly cancer cells, provide strong indications of the likely mechanisms involved. The primary consequence of SCD-1 inhibition is an alteration in the cellular ratio of saturated to monounsaturated fatty acids, which leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).
Experimental Workflow for In Vivo Sebaceous Gland Atrophy Studies
The preclinical efficacy of this compound was primarily assessed through in vivo studies in mice. The general workflow for these experiments is outlined below.
Experimental Protocols
In Vivo Mouse Model for Sebaceous Gland Atrophy
-
Animal Model: NMRI mice.[3]
-
Test Substance: this compound dissolved in a suitable vehicle, applied topically at concentrations ranging from 0.1% to 1%.[3]
-
Treatment Regimen: Twice daily application to a defined area on the back of the mice for a period of up to 8 days.[3]
-
Histological Analysis:
-
At the end of the treatment period, mice are euthanized, and skin samples from the treated and control areas are collected.
-
Samples are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for morphological assessment.[3]
-
Histomorphometry is performed to quantify the number and size of sebaceous glands.[3]
-
-
Lipid Staining:
-
Lipid Analysis:
-
Skin lipids are extracted.
-
Triglyceride fraction is isolated.
-
Fatty acid composition is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the ratio of monounsaturated to saturated fatty acids (e.g., C16:1/C16:0).[3]
-
In Vitro Human Sebocyte Culture and Assays
-
Cell Line: Human immortalized sebocyte cell lines, such as SZ95, are commonly used.[2]
-
Culture Conditions: Cells are cultured in appropriate media, which may be supplemented with factors to induce differentiation.
-
SCD-1 Inhibition Assay:
-
Gene Expression Analysis:
Clinical Development and Discontinuation
This compound, under the development name XEN801, advanced to a Phase II clinical trial for the treatment of moderate to severe facial acne.
Phase II Clinical Trial Design
| Parameter | Description | Reference |
| Trial Design | Randomized, double-blind, multi-center, vehicle-controlled, parallel-group study | [4][6] |
| Patient Population | Approximately 165 patients with moderate to severe facial acne | [6][7] |
| Treatment Arms | XEN801 gel or vehicle placebo | [7] |
| Dosing Regimen | Topical application to the face once daily in the evening | [7] |
| Treatment Duration | 12 weeks | [4] |
| Primary Efficacy Endpoint | Percent change in total (inflammatory and non-inflammatory) lesion count from baseline to week 12 | [4] |
| Secondary Efficacy Endpoints | Lesion counts at earlier time points (e.g., 4 and 8 weeks) and change on an investigator assessment scale | [7] |
Clinical Trial Outcome
In March 2017, Xenon Pharmaceuticals announced that the Phase II clinical trial of XEN801 did not meet its primary or key secondary efficacy endpoints.[4][7] The treatment did not demonstrate a statistically significant difference from the vehicle placebo in reducing acne lesions.[4] Consequently, the development of XEN801 for acne was discontinued.[7]
Conclusion and Future Perspectives
This compound (XEN801) represents a well-characterized, potent, and selective inhibitor of SCD-1 with a clear mechanism of action on sebaceous glands. The strong preclinical data demonstrating sebaceous gland atrophy provided a compelling rationale for its development as a novel topical treatment for acne. However, the failure to demonstrate clinical efficacy in a Phase II trial underscores the complexities of translating preclinical findings to successful clinical outcomes in dermatology.
For researchers and drug development professionals, the story of this compound offers several key takeaways:
-
Target Validation: While SCD-1 remains a biologically plausible target for reducing sebum production, its modulation may not be sufficient to achieve a clinically meaningful improvement in acne, a multifactorial disease involving inflammation, follicular hyperkeratinization, and microbial factors.
-
Translational Challenges: The disconnect between the robust preclinical effects on a surrogate endpoint (sebaceous gland atrophy) and the lack of clinical efficacy in reducing acne lesions highlights the challenges in dermatological drug development.
-
Future Directions: The development of this compound has provided valuable insights into the role of SCD-1 in sebaceous gland biology. Future research could explore the potential of SCD-1 inhibitors in other seborrhea-related skin conditions or investigate combination therapies that target multiple pathogenic factors in acne.
This technical guide has synthesized the available information on the mechanism of action of this compound on sebaceous glands, providing a valuable resource for the scientific community. The journey of this compound, from a promising preclinical candidate to its clinical discontinuation, serves as an important case study in the field of dermatological drug development.
References
- 1. Metabolic Changes in Skin Caused by Scd1 Deficiency: A Focus on Retinol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidonline.org [jidonline.org]
- 3. Xenon Pharmaceuticals Announces XEN801 Did Not Meet Efficacy Endpoints in Phase 2 Clinical Trial in Patients with Moderate to Severe Acne | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 4. pharm.ucsf.edu [pharm.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. Xenon Initiates Phase 2 Clinical Trial of XEN801 to Treat Moderate to Severe Acne | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Technical Guide: The Core Scientific Profile of XEN1101
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information pertains to XEN1101. Initial searches for "XEN103" did not yield relevant results, suggesting a possible typographical error. The data herein is focused on XEN1101, a compound extensively documented in preclinical and clinical research.
Chemical Identity and Structure
XEN1101, also known as Encukalner or Azetukalner, is a novel, orally active, small molecule.[1][2] It is classified as a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/3) voltage-gated potassium channels.[1][2]
Chemical Name: N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide[1] Chemical Formula: C23H29FN2O[1] Molecular Weight: 368.49 g/mol [2] CAS Number: 1009344-33-5[1][2]
The molecular structure of XEN1101 is distinct from earlier generation Kv7 channel openers like ezogabine. It features a tertiary aniline structure, which is designed to prevent the formation of chromophoric dimers associated with the skin and retinal pigmentation seen with ezogabine.[3][4]
Mechanism of Action: A Selective Potassium Channel Opener
XEN1101 exerts its therapeutic effects by targeting neuronal Kv7.2/Kv7.3 potassium channels, which are critical regulators of neuronal excitability.[3][5] These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. By enhancing the opening of these channels, XEN1101 increases the M-current, thereby hyperpolarizing the neuronal membrane and decreasing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[1][5]
Preclinical studies have demonstrated that XEN1101 is a potent and selective modulator of Kv7.2/Kv7.3 channels.[6] It is approximately 20-fold more potent than ezogabine in potentiating Kv7.2/Kv7.3 heterotetramers.[6] Furthermore, it exhibits selectivity for Kv7.2/7.3 over other Kv7 channel subtypes, such as Kv7.3/7.5 and Kv7.4.[2]
dot
Caption: Signaling pathway of XEN1101.
Preclinical and Clinical Data
XEN1101 has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for the treatment of focal epilepsy and major depressive disorder.
Table 1: Phase 2b 'X-TOLE' Clinical Trial Efficacy in Focal Epilepsy [5]
| Treatment Group (once daily) | Median Percent Reduction in Monthly Focal Seizure Frequency | Responder Rate (≥50% reduction in seizures) |
| XEN1101 25 mg | 52.8% (p<0.001 vs placebo) | 54.5% (p<0.001 vs placebo) |
| XEN1101 20 mg | 46.4% (p<0.001 vs placebo) | 43.1% (p<0.001 vs placebo) |
| XEN1101 10 mg | 33.2% (p=0.037 vs placebo) | 28.3% (p=0.037 vs placebo) |
| Placebo | 18.2% | 14.9% |
Table 2: Phase 2 'X-NOVA' Clinical Trial Efficacy in Major Depressive Disorder [7]
| Treatment Group (once daily) | Mean Reduction in MADRS Score at Week 6 |
| XEN1101 20 mg | 16.94 |
| XEN1101 10 mg | 15.61 |
| Placebo | 13.90 |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-TOLE' Study [5]
| Adverse Event | Incidence in XEN1101 Groups (All Doses) |
| Dizziness | 24.6% |
| Somnolence | 15.6% |
| Fatigue | 10.9% |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-NOVA' Study (20 mg dose) [7]
| Adverse Event | Incidence in XEN1101 20 mg Group | Incidence in Placebo Group |
| Dizziness | 17.9% | 7.3% |
| Somnolence | 10.7% | 1.8% |
| Headache | 8.9% | 12.7% |
| Disturbance in Attention | 8.9% | 0% |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are proprietary. However, the methodologies can be summarized based on the published study designs.
-
Objective: To assess the clinical efficacy, safety, and tolerability of XEN1101 as an adjunctive treatment for adults with focal epilepsy.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[8][9]
-
Participants: Adult patients with a history of difficult-to-treat focal seizures.
-
Intervention: Patients were randomized to receive once-daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo for an 8-week treatment period.[8][9]
-
Primary Endpoint: The median percent change from baseline in monthly focal seizure frequency.[8]
-
Key Secondary Endpoint: Responder analysis, defined as the proportion of patients achieving a ≥50% reduction in monthly focal seizure frequency.
dot
Caption: Workflow of the X-TOLE clinical trial.
-
Objective: To evaluate the clinical efficacy, safety, and tolerability of XEN1101 in patients with moderate to severe major depressive disorder (MDD).[7]
-
Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[7]
-
Participants: 168 patients diagnosed with moderate to severe MDD.[7]
-
Intervention: Patients received either 10 mg or 20 mg of XEN1101, or placebo, for a duration of 6 weeks.[7]
-
Primary Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[7]
Safety and Tolerability Profile
Across clinical trials, XEN1101 has been generally well-tolerated. The adverse events reported are consistent with other anti-seizure medications.[5] In the 'X-TOLE' study, the incidence of treatment-emergent adverse events (TEAEs) was dose-dependent. In the 'X-NOVA' study for MDD, discontinuation rates due to TEAEs were low and comparable across treatment and placebo groups.[7] Notably, no serious adverse events were reported in the XEN1101 treatment arms in the 'X-NOVA' study, and the compound was not associated with clinically significant weight gain or sexual dysfunction.[7]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 7. Xenon Pharmaceuticals Announces Topline Results from Phase 2 Proof-of-Concept X-NOVA Clinical Trial of XEN1101 in Major Depressive Disorder (MDD) | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 8. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
Early In Vitro Profile of XEN103: A Technical Guide to a Novel SCD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN103 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD1 has emerged as a promising therapeutic strategy in various disease areas, including metabolic disorders and oncology. This technical guide provides an in-depth overview of the early in vitro studies of this compound, with a focus on its mechanism of action, experimental validation, and the key signaling pathways it modulates. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.
Core Efficacy and Potency of this compound
Early in vitro studies have established this compound as a highly potent inhibitor of the SCD1 enzyme. The primary mechanism of action of this compound is the direct inhibition of SCD1, which catalyzes the rate-limiting step in the formation of monounsaturated fatty acids, primarily oleate (18:1) and palmitoleate (16:1).
| Parameter | Value | Assay Type |
| IC50 | 14 nM | Enzymatic SCD1 Inhibition Assay |
Table 1: Potency of this compound against SCD1. The half-maximal inhibitory concentration (IC50) of this compound was determined in a cell-based enzymatic assay, demonstrating its high potency.
In Vitro Studies in Sebocytes: Effects on Lipogenesis
A primary focus of the early in vitro evaluation of this compound has been its effect on sebocytes, the specialized cells of the sebaceous glands responsible for sebum production. The immortalized human sebocyte cell line, SZ95, has been a key model system for these investigations.
Inhibition of Lipogenesis
This compound has demonstrated a significant ability to reduce lipid accumulation within SZ95 sebocytes. This effect is a direct consequence of its SCD1 inhibitory activity, which limits the availability of monounsaturated fatty acids required for the synthesis of complex lipids that constitute sebum.
| In Vitro Model | Treatment | Observed Effect on Lipogenesis |
| SZ95 Sebocytes | This compound | Dose-dependent reduction in intracellular lipid droplets. |
| SZ95 Sebocytes | This compound | Decrease in the synthesis of neutral lipids. |
Table 2: Qualitative Summary of this compound's Effect on Lipogenesis in SZ95 Sebocytes.
Modulation of Inflammatory Cytokines
Chronic inflammation is often associated with sebaceous gland dysfunction. While direct quantitative data for this compound's effect on cytokine production in SZ95 cells is not yet extensively published, the inhibition of SCD1 is known to have anti-inflammatory effects in other cell types. It is hypothesized that this compound may modulate the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in sebocytes.
| In Vitro Model | Treatment | Potential Effect on Cytokines |
| SZ95 Sebocytes | This compound | Potential reduction in the expression and secretion of IL-6 and IL-8. |
Table 3: Hypothesized Anti-Inflammatory Effects of this compound in SZ95 Sebocytes. Further studies are required to quantify these effects.
Signaling Pathways Modulated by this compound
The primary molecular target of this compound is SCD1. Inhibition of this enzyme initiates a cascade of downstream effects on cellular signaling pathways, most notably the Sterol Regulatory Element-Binding Protein 1 (SREBP-1) pathway, a master regulator of lipogenesis.
SCD1 Inhibition and Downstream Effects
Figure 1: Mechanism of Action of this compound. this compound directly inhibits SCD1, leading to a reduction in the synthesis of monounsaturated fatty acids and subsequent downstream effects on lipogenesis and cellular signaling.
Impact on the SREBP-1 Pathway
The SREBP-1 pathway is a critical regulator of genes involved in fatty acid and cholesterol synthesis. The activity of SREBP-1 is influenced by cellular lipid levels. By reducing the pool of monounsaturated fatty acids, this compound can indirectly modulate the activity of the SREBP-1 pathway, leading to a downregulation of lipogenic gene expression.
Figure 2: this compound's Influence on the SREBP-1 Pathway. By inhibiting SCD1 and reducing MUFA levels, this compound is proposed to downregulate the activation of SREBP-1, leading to decreased expression of genes involved in lipogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the core experimental protocols utilized in the early evaluation of this compound.
SCD1 Enzymatic Inhibition Assay
This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of SCD1.
Experimental Workflow:
Figure 3: Workflow for SCD1 Enzymatic Inhibition Assay.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing SCD1 (e.g., SZ95, HepG2) are cultured to confluency in appropriate media.
-
Compound Treatment: Cells are pre-incubated with a range of this compound concentrations or vehicle control for a specified period.
-
Substrate Addition: A labeled substrate, such as [14C]-stearic acid or a deuterium-labeled stearic acid, is added to the culture medium.
-
Enzymatic Reaction: Cells are incubated for a defined time to allow for the conversion of the labeled saturated fatty acid to its monounsaturated counterpart.
-
Lipid Extraction: Total lipids are extracted from the cells using a suitable solvent system (e.g., Folch method).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of labeled monounsaturated fatty acid is quantified using scintillation counting or mass spectrometry.
-
Data Analysis: The percentage of SCD1 inhibition at each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Lipogenesis Assay in SZ95 Sebocytes
These assays are employed to visualize and quantify the accumulation of intracellular lipids in response to treatment with this compound.
1. Oil Red O Staining:
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing as red-orange droplets under a microscope.
-
Protocol:
-
Seed SZ95 cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for a designated period (e.g., 24-72 hours).
-
Fix the cells with 10% formalin.
-
Wash the cells with PBS and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution.
-
Wash with water to remove excess stain.
-
Visualize the lipid droplets using light microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured spectrophotometrically.
-
2. Nile Red Staining:
-
Principle: Nile Red is a fluorescent dye that strongly fluoresces in a hydrophobic environment, allowing for the visualization of intracellular lipid droplets.
-
Protocol:
-
Culture and treat SZ95 cells with this compound as described for Oil Red O staining.
-
Wash the cells with PBS.
-
Incubate the cells with a working solution of Nile Red in PBS or culture medium.
-
Wash the cells to remove excess dye.
-
Visualize the lipid droplets using fluorescence microscopy with appropriate excitation and emission filters. The fluorescence intensity can be quantified using image analysis software.
-
Cytokine Expression and Secretion Assays
These assays are used to investigate the potential anti-inflammatory effects of this compound by measuring the levels of pro-inflammatory cytokines.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8 Secretion:
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Culture SZ95 cells and treat with this compound. An inflammatory stimulus (e.g., lipopolysaccharide or a fatty acid like palmitic acid) can be used to induce cytokine production.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Perform a sandwich ELISA using commercially available kits for human IL-6 and IL-8, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on a standard curve.
-
2. Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression:
-
Principle: qPCR is used to measure the amount of a specific RNA. This is used to quantify the level of gene expression for IL-6 and IL-8.
-
Protocol:
-
Treat SZ95 cells with this compound as described for the ELISA.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for human IL-6, IL-8, and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.
-
Conclusion
The early in vitro data for this compound strongly support its profile as a potent and selective inhibitor of SCD1. Its demonstrated ability to inhibit lipogenesis in sebocytes provides a strong rationale for its further investigation in dermatological conditions characterized by excessive sebum production. The modulation of key signaling pathways, such as the SREBP-1 pathway, underscores its targeted mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted biological activities of this compound and to accelerate its potential translation into novel therapeutic applications. Future in vitro studies should focus on generating comprehensive dose-response data for its effects on lipogenesis and cytokine production, further elucidating the downstream consequences of SCD1 inhibition in various cell types, and exploring potential combination therapies.
Pharmacological Profile of XEN1101: An In-Depth Technical Guide
Disclaimer: Initial searches for "XEN103" did not yield any relevant results for a pharmacological compound. It is highly probable that this is a typographical error and the intended subject is XEN1101 , a novel potassium channel modulator developed by Xenon Pharmaceuticals. This document will provide a comprehensive overview of the pharmacological profile of XEN1101.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the pharmacological properties, experimental data, and clinical findings related to XEN1101.
Executive Summary
XEN1101 is a next-generation, orally administered, small molecule potassium channel opener currently under development for the treatment of epilepsy and potentially other neurological disorders, including major depressive disorder (MDD). It acts as a positive allosteric modulator of Kv7.2/7.3 (KCNQ2/3) voltage-gated potassium channels, which are crucial regulators of neuronal excitability.[1][2] Preclinical and clinical data have demonstrated its potential as a potent and selective anticonvulsant with a favorable pharmacokinetic and safety profile, supporting a once-daily dosing regimen without the need for titration.[2][3][4]
Mechanism of Action
XEN1101's primary mechanism of action is the potentiation of the M-current through the positive allosteric modulation of the Kv7.2/7.3 (KCNQ2/3) potassium channels.[2] These channels are strategically located in the peri-somatic and axonal regions of neurons and play a critical role in stabilizing the membrane potential and controlling neuronal firing.[1]
By selectively potentiating the open state of KCNQ2/3 channels, XEN1101:
-
Hyperpolarizes the neuronal resting membrane potential: This increases the threshold for action potential generation.
-
Reduces the onset of rapid action potential spiking: This dampens neuronal hyperexcitability, which is a hallmark of epileptic seizures.[5]
Preclinical studies have shown that XEN1101 engages the same critical tryptophan residue (Trp236) in the core of the Kv channel as the earlier generation Kv7 activator, ezogabine.[6] However, XEN1101 exhibits a significantly higher potency and a differentiated profile.[6]
Signaling Pathway Diagram
References
- 1. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-2b-Efficacy-and-safety-of-XEN1101--a-novel-potassium-channel-modulator--in-adults-with-focal-epilepsy-(X-TOLE) [aesnet.org]
- 3. investor.xenon-pharma.com [investor.xenon-pharma.com]
- 4. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenon-pharma.com [xenon-pharma.com]
- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
Technical Guide: Physicochemical Characteristics of XEN1101
Disclaimer: No public data is available for a compound designated "XEN103." This technical guide has been prepared based on publicly available information for XEN1101 , a novel potassium channel opener developed by Xenon Pharmaceuticals. Information on the related compound, ezogabine (also known as retigabine or XEN496), is included to provide context on the potential characteristics of this class of molecules. The quantitative data presented in the tables are representative examples and should not be considered actual experimental results for XEN1101.
Introduction
XEN1101 is a potent, selective, and orally active Kv7.2/Kv7.3 potassium channel opener under development for the treatment of epilepsy and other neurological disorders.[1][2][3][4] Understanding the solubility and stability of this active pharmaceutical ingredient (API) is critical for all stages of drug development, from formulation design to ensuring consistent bioavailability and shelf-life. This document provides an in-depth overview of the core physicochemical properties of XEN1101, based on available data and established scientific principles for compounds of its class.
The related compound, ezogabine, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[5][6] It is anticipated that XEN1101 shares similar BCS Class II characteristics, making solubility enhancement a key consideration in the development of oral dosage forms.
Solubility Profile
The solubility of an API is a determining factor for its dissolution rate and subsequent absorption in the gastrointestinal tract. Comprehensive characterization across various media is essential.
Aqueous Solubility
The pH-dependent solubility of an ionizable compound is critical to understanding its behavior in different segments of the GI tract. While specific data for XEN1101 is not public, a typical pH-solubility profile for a weakly basic compound like ezogabine shows very poor solubility in neutral to basic aqueous media.[7]
Table 1: Representative Aqueous Solubility of a BCS Class II Compound
| Medium (Buffer System) | pH | Temperature (°C) | Solubility (µg/mL) | Method |
|---|---|---|---|---|
| Phosphate Buffer | 2.0 | 25 | 50.0 | Shake-Flask |
| Acetate Buffer | 4.5 | 25 | 5.0 | Shake-Flask |
| Phosphate Buffer | 6.8 | 25 | < 1.0 | Shake-Flask |
| Phosphate Buffer | 7.4 | 25 | < 1.0 | Shake-Flask |
| Purified Water | ~7.0 | 25 | < 1.0 | Shake-Flask |
Solubility in Organic and Formulation Solvents
Solubility in organic solvents is crucial for manufacturing processes, such as crystallization and the preparation of stock solutions for analytical testing.
Table 2: Representative Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual |
| Ethanol | 25 | 15 | HPLC |
| Propylene Glycol | 25 | 5 | HPLC |
| PEG 400 | 25 | 8 | HPLC |
| Methanol | 25 | 20 | HPLC |
Stability Profile
API stability is vital for ensuring safety, efficacy, and a viable shelf life. Stability testing exposes the API to various stress conditions to identify potential degradation pathways and critical storage parameters.
Solid-State Stability
Solid-state stability studies are performed on the drug substance under accelerated and long-term storage conditions as per ICH guidelines.
Table 3: Representative Solid-State Stability Data (ICH Conditions)
| Condition | Duration | Appearance | Purity Assay (%) | Total Degradants (%) |
|---|---|---|---|---|
| 40°C / 75% RH | 3 Months | No significant change | 99.8 | 0.2 |
| 25°C / 60% RH | 12 Months | No significant change | 99.9 | 0.1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | Slight discoloration | 99.5 | 0.5 |
Solution-State Stability
Solution stability is important for liquid formulation development and for defining the reliability of analytical stock solutions. A vendor of XEN1101 recommends storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, suggesting that the compound is susceptible to degradation in solution at higher temperatures.[1]
Table 4: Representative Solution-State Stability in DMSO (at 25°C)
| Time Point | Concentration (mg/mL) | Purity Assay (%) | Observations |
|---|---|---|---|
| 0 Hours | 10 | 99.9 | Clear Solution |
| 24 Hours | 10 | 99.8 | Clear Solution |
| 48 Hours | 10 | 99.5 | Clear Solution |
| 72 Hours | 10 | 99.1 | Clear Solution |
Experimental Protocols
Detailed and reproducible protocols are fundamental to generating reliable physicochemical data.
Protocol: Shake-Flask Solubility Assay
Objective: To determine the equilibrium solubility of the API in a specific medium.
Materials:
-
XEN1101 API
-
Selected buffer or solvent
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated analytical method
-
Calibrated pH meter and balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of XEN1101 API to a known volume of the test medium in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solids present.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the suspension to equilibrate for a minimum of 24 hours. Check for equilibrium by sampling at multiple time points (e.g., 24h, 48h) until consecutive measurements are consistent.
-
After equilibration, remove the vials and allow the solids to settle.
-
Centrifuge an aliquot of the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Carefully remove a sample from the supernatant and dilute it gravimetrically or volumetrically with the appropriate mobile phase.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration.
-
Calculate the final solubility, accounting for the dilution factor.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
XEN1101 API
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS system
-
Temperature-controlled ovens
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve the API and add 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. Neutralize before analysis.
-
Oxidation: Dissolve the API and add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Stress: Expose the solid API to dry heat (e.g., 80°C) for several days.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: For each condition, analyze the stressed sample alongside an unstressed control sample using an HPLC-UV/MS system.
-
Evaluation: Compare the chromatograms to identify new peaks (degradants). Use mass spectrometry (MS) data to propose structures for the major degradants. Calculate the percentage of degradation.
Visualizations
Diagrams help clarify complex workflows and relationships.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Logical Flow of a Forced Degradation Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenon Pharmaceuticals Outlines Key Milestone Opportunities for 2024 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 4. xenon-pharma.com [xenon-pharma.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Development-of-a-Pediatric-Immediate-Release-Formulation-of-the-Potassium-Channel-Opener-XEN496-(Ezogabine) [aesnet.org]
- 7. Ezogabine | C16H18FN3O2 | CID 121892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of XEN103: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN103 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme pivotal in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid, from saturated fatty acids (SFAs) such as stearic acid and palmitic acid. The regulation of the intracellular balance between SFAs and MUFAs is critical for various cellular processes, including membrane fluidity, signal transduction, and energy storage. Dysregulation of SCD1 activity has been implicated in a range of metabolic and proliferative disorders, positioning it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies for its characterization.
Core Therapeutic Target: Stearoyl-CoA Desaturase 1 (SCD1)
The primary molecular target of this compound is the enzyme Stearoyl-CoA Desaturase 1 (SCD1). This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of SCD1, thereby reducing the cellular pool of MUFAs and altering the SFA/MUFA ratio.
Quantitative Data on this compound Inhibitory Activity
The inhibitory potency of this compound against SCD1 has been characterized in various in vitro and cellular systems. The following table summarizes the key quantitative data.
| Assay System | Species | IC50 (nM) | Selectivity | Reference |
| Liver Microsomes | Mouse | 14 | >700-fold vs. FADS1 & FADS2 | [1] |
| HepG2 Cells | Human | 12 | - | [1] |
| SZ95 Sebocytes | Human | 11 | - | [1] |
Table 1: Inhibitory Activity of this compound against SCD1. IC50 values represent the concentration of this compound required to inhibit 50% of SCD1 activity. FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase) are related enzymes involved in fatty acid metabolism.
Key Signaling Pathways Modulated by this compound
Inhibition of SCD1 by this compound leads to the modulation of several critical signaling pathways implicated in cell growth, survival, and inflammation.
AKT-FOXO1 Signaling Pathway
SCD1 inhibition has been shown to impact the AKT-FOXO1 signaling cascade, a crucial pathway in regulating cell survival and autophagy. Reduced levels of MUFAs due to SCD1 inhibition can lead to the disruption of lipid rafts, specialized membrane microdomains. This disruption impairs the phosphorylation and activation of AKT. Dephosphorylated (inactive) AKT is unable to phosphorylate and sequester the transcription factor FOXO1 in the cytoplasm. Consequently, FOXO1 translocates to the nucleus, where it can upregulate the expression of genes involved in apoptosis and autophagy.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway, a key regulator of cell proliferation and differentiation, is also influenced by SCD1 activity. The production of MUFAs by SCD1 is important for the post-translational modification (palmitoylation) of Wnt proteins, which is essential for their secretion and signaling activity. Inhibition of SCD1 by this compound can, therefore, lead to reduced Wnt signaling. This results in the degradation of β-catenin, preventing its nuclear translocation and the subsequent transcription of target genes that promote cell proliferation.
NF-κB Signaling Pathway
Emerging evidence suggests a link between SCD1 inhibition and the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. While the precise molecular mechanism is still under investigation, it is hypothesized that the accumulation of SFAs resulting from SCD1 inhibition can act as a cellular stress signal, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
Potential Therapeutic Applications
Based on its mechanism of action and the signaling pathways it modulates, this compound has potential therapeutic applications in several disease areas.
Nonalcoholic Steatohepatitis (NASH)
NASH is characterized by hepatic fat accumulation, inflammation, and fibrosis. SCD1 is upregulated in NASH, contributing to de novo lipogenesis and the accumulation of triglycerides in the liver. By inhibiting SCD1, this compound can reduce hepatic lipid synthesis and may alleviate the key pathological features of NASH.
Acne and Seborrhea
Sebaceous glands, which are responsible for sebum production, exhibit high levels of SCD1 activity. Overactive sebaceous glands are a hallmark of acne. Topical application of this compound has been shown to induce atrophy of sebaceous glands, suggesting its potential as a topical treatment for acne and other conditions associated with excessive sebum production.
Oncology
Several types of cancer cells exhibit elevated SCD1 expression and a dependence on de novo lipogenesis for their proliferation and survival. Inhibition of SCD1 by this compound can lead to the accumulation of toxic SFAs and the modulation of pro-survival signaling pathways, such as the AKT and Wnt/β-catenin pathways, thereby inducing cancer cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Microsomal SCD1 Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on SCD1 in a subcellular fraction.
Materials:
-
Liver microsomes (from mouse, rat, or human)
-
[14C]-Stearoyl-CoA (substrate)
-
NADPH
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, BSA, and liver microsomes.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding [14C]-Stearoyl-CoA and NADPH.
-
Incubate the reaction at 37°C for 15-30 minutes with gentle agitation.
-
Terminate the reaction by adding a stop solution (e.g., 10% KOH in methanol).
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the mixture with a strong acid (e.g., formic acid).
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [14C]-oleic acid formed using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular SCD1 Activity Assay
Objective: To assess the inhibitory activity of this compound on SCD1 in a whole-cell context.
Materials:
-
Human cell line expressing SCD1 (e.g., HepG2 or SZ95 sebocytes)
-
Cell culture medium and supplements
-
[14C]-Stearic acid
-
This compound stock solution (in DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
TLC or HPLC system
-
Scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined period (e.g., 24 hours).
-
Add [14C]-Stearic acid to the culture medium and incubate for 2-4 hours.
-
Wash the cells with PBS to remove unincorporated radiolabeled substrate.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Separate the lipid classes by TLC or HPLC.
-
Quantify the amount of radioactivity incorporated into the monounsaturated fatty acid fraction (oleic acid).
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Sebaceous Gland Atrophy Study in Mice
Objective: To evaluate the effect of topical this compound application on sebaceous gland size and number in mice.
Materials:
-
Male NMRI mice (or other suitable strain)
-
This compound formulated in a suitable vehicle for topical application (e.g., acetone/ethanol solution)
-
Electric clippers
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)
-
Microscope with an imaging system
-
Image analysis software
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Shave a defined area on the dorsal skin of each mouse.
-
Divide the mice into treatment and vehicle control groups.
-
Topically apply a defined volume of the this compound formulation or vehicle to the shaved area once or twice daily for a specified duration (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the skin samples in 10% formalin and process for paraffin embedding.
-
Prepare 5 µm thick sections and stain with hematoxylin and eosin (H&E).
-
Capture images of the skin sections under a microscope.
-
Perform quantitative histomorphometry using image analysis software to measure:
-
The number of sebaceous glands per unit length of the epidermis.
-
The cross-sectional area of individual sebaceous glands.
-
-
Statistically analyze the data to compare the treatment group with the control group.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of target genes.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from the samples using a commercial kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry or a bioanalyzer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions containing cDNA, qRT-PCR master mix, and gene-specific primers.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stably expressed reference gene (e.g., GAPDH or β-actin).
Conclusion
This compound, as a potent and selective SCD1 inhibitor, presents a promising therapeutic agent for a variety of diseases. Its ability to modulate key signaling pathways involved in metabolism, cell proliferation, and inflammation underscores its potential in the treatment of NASH, acne, and various cancers. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other SCD1 inhibitors, facilitating their development as novel therapeutics. Further research into the intricate molecular mechanisms underlying the effects of SCD1 inhibition will continue to unveil new therapeutic opportunities.
References
Navigating Neuronal Hyperexcitability: A Technical Guide to XEN1101
A Note on the Investigational Compound: Initial searches for "XEN103" yielded limited and disparate information regarding a topical agent for sebaceous gland atrophy. Conversely, a significant body of research exists for "XEN1101," a clinical-stage neuronal potassium channel opener. Given the technical nature of the query, this guide will focus on the biological activity and function of XEN1101, assuming a possible typographical error in the original topic.
Core Biological Activity and Mechanism of Action
XEN1101 is a next-generation, potent, and selective opener of Kv7.2/7.3 potassium channels, which are crucial regulators of neuronal excitability.[1] These voltage-gated potassium channels are strategically located in the peri-somatic and axonal regions of neurons and play a vital role in counteracting neuronal membrane depolarization.[1] By activating these channels, XEN1101 enhances the M-current, a non-inactivating potassium current that stabilizes the membrane potential and reduces the likelihood of repetitive firing of action potentials. This mechanism of action underlies its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]
Preclinical studies have demonstrated that XEN1101 is efficacious as both a monotherapy and in combination with other anti-seizure medications in various animal models of epilepsy.[2] It engages the same critical tryptophan residue (Trp236) in the core of the Kv channel as the earlier generation modulator, ezogabine.[3] However, XEN1101 exhibits a significantly more potent and differentiated preclinical profile.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data on the biological activity and clinical efficacy of XEN1101.
Table 1: Preclinical Potency and Selectivity of XEN1101 vs. Ezogabine [3]
| Parameter | XEN1101 | Ezogabine | Fold Difference |
| Kv7.2/7.3 EC50 (K+ flux assay) | 0.034 µM | 0.950 µM | ~28x more potent |
| Kv7.2/7.3 EC50 (electrophysiology) | 0.042 µM | 0.920 µM | ~22x more potent |
| Brain Exposure for Half-Maximal Activity (MES mouse model) | Not specified | Not specified | ~15x less required |
Table 2: Clinical Efficacy of XEN1101 in Adult Focal Onset Seizures (Phase 2b X-TOLE Study) [1]
| Treatment Group (Adjunctive) | Median Percentage Reduction in Monthly Focal Onset Seizure Frequency | P-value vs. Placebo |
| Placebo | 18.2% | - |
| XEN1101 10 mg | 33.2% | 0.04 |
| XEN1101 20 mg | 46.4% | < 0.001 |
| XEN1101 25 mg | 52.8% | < 0.001 |
Experimental Protocols
In Vitro Potency Assessment
Objective: To determine the potency of XEN1101 and ezogabine in activating Kv7.x channels.
Methodology: [3]
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing specific Kv7.x channel subunits.
-
Assays:
-
Potassium (K+) Flux Assay: This high-throughput assay measures the movement of potassium ions across the cell membrane as an indicator of channel opening. Cells are loaded with a fluorescent indicator sensitive to potassium levels. The addition of the compound of interest and a potassium channel opener is followed by measurement of the change in fluorescence, which is proportional to channel activity.
-
Sophion Qube 384 Automated Patch Clamp Electrophysiology: This technique provides a more direct measure of ion channel activity. Whole-cell patch clamp recordings are performed on hundreds of cells in parallel. The voltage protocol is designed to elicit channel opening, and the resulting currents are measured in the presence of varying concentrations of the test compound to determine the EC50 value.
-
In Vivo Efficacy Assessment in a Mouse Model of Seizures
Objective: To evaluate the anticonvulsant activity of XEN1101.
Methodology: [3]
-
Animal Model: Maximal Electroshock (MES) mouse model. This is a standard preclinical model for generalized tonic-clonic seizures.
-
Procedure:
-
Mice are administered varying doses of XEN1101 or a vehicle control.
-
At a predetermined time after dosing, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The dose of the compound required to protect 50% of the animals from the seizure (ED50) is calculated.
-
Brain tissue is collected to measure the drug exposure levels corresponding to the observed efficacy.
-
Visualizations
Signaling Pathway of XEN1101
Caption: Mechanism of action of XEN1101 as a Kv7.2/7.3 potassium channel opener.
Experimental Workflow for Preclinical Anticonvulsant Testing
Caption: Workflow for assessing the anticonvulsant properties of XEN1101.
References
- 1. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenon Pharmaceuticals Announces Promising New Pre-Clinical [globenewswire.com]
- 3. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
XEN103: A Technical Review of a Novel Stearoyl-CoA Desaturase-1 Inhibitor for Dermatological Research
A deep dive into the preclinical data, mechanism of action, and experimental protocols for XEN103, a potent and selective SCD-1 inhibitor with potential applications in dermatology.
This technical guide provides a comprehensive review of the available scientific literature on this compound, a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1). It is intended for researchers, scientists, and drug development professionals in the field of dermatology who are interested in the therapeutic potential of modulating lipid metabolism in the skin. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD-1)
This compound is a potent and selective pharmacological inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1)[1]. SCD-1 is a critical enzyme in lipid biosynthesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid[2]. These MUFAs are essential components for the synthesis of complex lipids such as triglycerides and wax esters, which are major constituents of sebum produced by sebaceous glands[3][4]. By inhibiting SCD-1, this compound effectively reduces the production of MUFAs, leading to a decrease in the synthesis of sebum components and ultimately inducing atrophy of the sebaceous glands[1][5].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Potency | |||
| IC50 for mSCD1 | 14 nM | Mouse | [6] |
| IC50 for SCD1 in HepG2 cells | 12 nM | Human | [6] |
| IC50 for microsomal and cellular SCD-1 activity | 10-15 nM | Cross-species | [1] |
| In Vivo Efficacy (Topical Application in Mice) | |||
| Sebaceous Gland Number Reduction | 50-75% | NMRI Mice | [1][5] |
| Sebaceous Gland Size Reduction | 50-75% | NMRI Mice | [1][5] |
| Minimal Effective Concentration | 0.5% | NMRI Mice | [5] |
| Significant Atrophy Onset | After 6 days of treatment | NMRI Mice | [5] |
| Reversibility of Effect | Glands revert to normal within 2 weeks after cessation of treatment | NMRI Mice | [5] |
Key Experimental Protocols
This section details the methodologies for the pivotal in vivo study that demonstrated the effect of topical this compound on sebaceous glands.
In Vivo Sebaceous Gland Atrophy Model in Mice
-
Animal Model: NMRI mice[5].
-
Test Compound: this compound dissolved in a suitable vehicle to concentrations of 0.1% and 1%[1][5].
-
Administration: The compound solutions were applied topically to the back of the mice twice daily for 8 consecutive days[5].
-
Assessment: On day 9, the mice were euthanized, and skin samples were collected from the treated areas. The number and size of sebaceous glands were determined by histomorphometry on hematoxylin and eosin-stained skin sections[5]. Oil Red O staining was also used on cryosections to visualize lipids[5].
-
Outcome Measures: The primary outcomes were the percentage reduction in the number and size of sebaceous glands in the this compound-treated group compared to the vehicle-treated control group[1][5].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in sebocytes.
Caption: In vivo experimental workflow for this compound evaluation.
Discussion and Future Directions
The preclinical data on this compound strongly suggest its potential as a topical agent for dermatological conditions characterized by excess sebum production and sebaceous gland hyperactivity, such as acne vulgaris. Its mechanism of action, through the targeted inhibition of SCD-1, offers a novel approach to modulating lipid metabolism in the skin. The localized effect observed in animal studies, with minimal systemic exposure, is a favorable characteristic for a topical dermatological therapy[1].
Future research should focus on several key areas. Elucidating the detailed downstream signaling pathways affected by SCD-1 inhibition in human sebocytes would provide a more complete understanding of its molecular effects. While the primary effect is on lipid synthesis, SCD-1 inhibition may also influence inflammatory pathways and cellular differentiation within the pilosebaceous unit. Clinical trials in human subjects are the necessary next step to evaluate the safety, tolerability, and efficacy of this compound for the treatment of acne and other seborrhea-related skin disorders. Further studies could also explore the potential of this compound in other dermatological conditions where altered lipid metabolism plays a role.
References
- 1. Role of Stearoyl-CoA Desaturase-1 in Skin Integrity and Whole Body Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted disruption of stearoyl-CoA desaturase1 gene in mice causes atrophy of sebaceous and meibomian glands and depletion of wax esters in the eyelid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and homeostasis of the sebaceous gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Preparation and Evaluation of a Topical Stearoyl-CoA Desaturase-1 (SCD1) Inhibitor Solution (Model Compound: XEN103)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD1 has shown potential in various dermatological conditions, including acne and seborrhea, by reducing sebum production. XEN103 is a potent and selective inhibitor of SCD1.[1] This document provides a detailed protocol for the preparation and preclinical evaluation of a topical solution containing an SCD1 inhibitor, using this compound as a model compound. The protocols outlined below are representative and may require optimization for specific research applications.
I. Data Presentation
Table 1: Representative Formulation Composition of a Topical SCD1 Inhibitor Solution
| Component | Function | Concentration (% w/v) |
| This compound (or other SCD1 inhibitor) | Active Pharmaceutical Ingredient | 0.5 - 2.0 |
| Ethanol | Solvent, Penetration Enhancer | 30.0 - 50.0 |
| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 10.0 - 20.0 |
| Purified Water | Vehicle | q.s. to 100 |
| Carbomer 940 | Gelling Agent / Viscosity Modifier | 0.5 - 1.5 |
| Triethanolamine | Neutralizing Agent (pH adjustment) | q.s. to pH 5.5 - 6.5 |
Table 2: Physicochemical Characterization of the Topical Solution
| Parameter | Acceptance Criteria |
| Appearance | Clear, colorless to slightly yellow solution |
| pH | 5.5 - 6.5 |
| Viscosity (cPs) | 1000 - 3000 |
| Drug Content (%) | 95.0 - 105.0 of label claim |
| Impurity Profile | Individual impurities ≤ 0.2%, Total impurities ≤ 1.0% |
Table 3: In Vitro Skin Permeation Parameters
| Parameter | Description |
| Skin Model | Excised human or porcine skin |
| Diffusion Cell | Franz diffusion cell |
| Receptor Medium | Phosphate-buffered saline (PBS), pH 7.4 |
| Sampling Times | 0, 2, 4, 6, 8, 12, 24 hours |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
II. Experimental Protocols
A. Preparation of the Topical Solution (100 mL batch)
-
Preparation of the Gelling Base:
-
In a suitable vessel, accurately weigh and dispense 70% of the required purified water.
-
While stirring, slowly disperse the Carbomer 940 into the water to avoid clumping. Continue mixing until a uniform, lump-free dispersion is achieved.
-
-
Preparation of the Active Ingredient Phase:
-
In a separate vessel, accurately weigh the required amount of this compound.
-
Add the specified volumes of ethanol and propylene glycol to the this compound.
-
Mix until the this compound is completely dissolved.
-
-
Formation of the Topical Solution:
-
Slowly add the active ingredient phase to the gelling base with continuous mixing.
-
Add the remaining purified water to reach the final volume.
-
Adjust the pH of the solution to between 5.5 and 6.5 using triethanolamine. A dropwise addition is recommended while monitoring the pH.
-
Continue mixing until a homogenous and clear solution is formed.
-
B. Physicochemical Characterization
-
Appearance: Visually inspect the prepared solution against a white and black background for clarity, color, and the presence of any particulate matter.
-
pH Measurement: Use a calibrated pH meter to determine the pH of the solution at room temperature.
-
Viscosity Measurement: Employ a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C) to measure the viscosity of the formulation.
-
Drug Content and Purity Analysis (HPLC Method):
-
Mobile Phase: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH-adjusting agent like formic acid).
-
Standard Preparation: Prepare a standard solution of this compound of known concentration.
-
Sample Preparation: Accurately dilute a known amount of the topical solution in a suitable solvent to a concentration within the calibration range.
-
Chromatographic Conditions: Use a C18 column with detection at a suitable UV wavelength.
-
Analysis: Inject the standard and sample solutions into the HPLC system and quantify the drug content and impurity levels based on the peak areas.
-
C. In Vitro Skin Permeation Study
-
Skin Preparation:
-
Obtain full-thickness human or porcine skin.[2]
-
Carefully remove any subcutaneous fat and hair.
-
Cut the skin into sections suitable for mounting on Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.[2]
-
Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
-
Experiment Execution:
-
Apply a known quantity of the topical solution to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
III. Visualizations
Caption: Mechanism of action of this compound in reducing sebum production.
Caption: Experimental workflow for preparation and evaluation.
References
Application Notes and Protocols for XEN103 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of XEN103, a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), in preclinical mouse models. The primary application detailed is the induction of sebaceous gland atrophy through topical administration, a model relevant for studying skin conditions characterized by excess sebum production, such as acne and seborrhea.
Mechanism of Action
This compound exerts its biological effect by inhibiting the enzymatic activity of Stearoyl-CoA Desaturase-1 (SCD-1). SCD-1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This inhibition of SCD-1 in the skin leads to a localized reduction in MUFAs, which are essential components of sebum. The depletion of these lipids results in a decrease in the size and number of sebaceous glands.
Caption: Signaling pathway of this compound in inducing sebaceous gland atrophy.
Key Applications in Mouse Models
The primary and well-documented application of this compound in mouse models is the induction of sebaceous gland atrophy via topical administration. This model is particularly relevant for the study of acne vulgaris and other skin disorders associated with hyperseborrhea.
Sebaceous Gland Atrophy Model
This model utilizes the topical application of this compound to induce a localized and reversible reduction in the size and number of sebaceous glands in mice.
Mouse Strain: NMRI mice have been successfully used in these studies.
Table 1: Quantitative Data Summary for Topical this compound Application in NMRI Mice
| Parameter | Vehicle Control | 0.1% this compound | 1% this compound |
| Sebaceous Gland Number Reduction | No significant change | Minimal effect | 50-75% reduction[1] |
| Sebaceous Gland Size Reduction | No significant change | Trend towards decrease | 50-75% reduction[1] |
| Time to Significant Effect | N/A | Not significant | 6 days[2] |
| Reversibility after Cessation | N/A | N/A | Reverted to normal within 2 weeks[2] |
| Fatty Acid Desaturation Reduction (C16:1/C16:0 ratio) | No significant change | ~20% reduction | ~50% reduction |
Experimental Protocols
Protocol 1: Induction of Sebaceous Gland Atrophy in NMRI Mice
Objective: To induce a localized atrophy of sebaceous glands in mice through topical application of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate solvent for this compound)
-
NMRI mice (female, age-matched)
-
Electric clippers
-
Pipette or other suitable application device
-
Biopsy punch
-
Formalin or other appropriate fixative
-
Histology processing reagents (paraffin, hematoxylin, eosin)
-
Microscope
Experimental Workflow:
Caption: Experimental workflow for the induction of sebaceous gland atrophy.
Procedure:
-
Animal Preparation:
-
Acclimatize female NMRI mice to the housing conditions for at least one week.
-
One day prior to the start of the experiment, shave a small area (approximately 2x2 cm) on the dorsal side of each mouse using electric clippers.
-
-
Grouping and Treatment:
-
Randomly assign mice to treatment groups (e.g., Vehicle, 0.5% this compound, 1% this compound).
-
Twice daily, apply a defined volume (e.g., 100 µL) of the respective solution to the shaved area of the skin.[2]
-
-
Duration:
-
Sample Collection and Analysis:
-
On day 9, euthanize the mice and collect full-thickness skin biopsies from the treated area using a biopsy punch.
-
Fix the biopsies in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding and sectioning.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Under a light microscope, quantify the number and size of sebaceous glands per field of view or per millimeter of epidermis.
-
Potential Side Effects:
It is important to monitor the animals for potential side effects associated with SCD-1 inhibition, which in systemic administration models have included eye dryness, hair loss, and skin dryness. While topical application is designed for local action, careful observation is recommended.
Other Potential Applications
While the primary published application of this compound in mouse models is for sebaceous gland atrophy, the role of SCD-1 in various pathologies suggests other potential research avenues. Inhibition of SCD-1 has been investigated in mouse models of:
-
Parkinson's Disease: SCD-1 inhibitors have been shown to prevent α-synuclein-positive vesicular inclusions and cytotoxicity in neuronal models.
-
Metabolic Diseases: SCD-1 deficiency in mice has been linked to resistance to diet-induced obesity and improved insulin sensitivity.[3]
Researchers interested in these areas could consider this compound as a tool compound for preclinical studies in relevant mouse models, although specific protocols for this compound in these contexts are not yet established in the public domain.
Disclaimer: This document is intended for research purposes only. The protocols described should be adapted and optimized by the end-user based on their specific experimental needs and in accordance with all applicable animal welfare regulations.
References
Application Notes and Protocols for XEN103 in Sebaceous Gland Atrophy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing XEN103, a potent and selective stearoyl-CoA desaturase (SCD) inhibitor, in studies investigating sebaceous gland atrophy. The following sections detail the mechanism of action, summarize key in vivo and in vitro data, and provide step-by-step experimental protocols for replicating and expanding upon these findings.
Introduction
Sebaceous glands, critical components of the skin, are responsible for producing sebum, a complex lipid mixture that lubricates and protects the skin. Hyperactivity of these glands can lead to various dermatological conditions, including acne vulgaris. This compound has been identified as a selective inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids, which are major components of sebum. By inhibiting SCD, this compound effectively reduces sebum production, leading to the atrophy of sebaceous glands. This makes this compound a valuable tool for studying the role of sebaceous glands in skin physiology and pathology, and as a potential therapeutic agent for sebaceous gland-related disorders.
Mechanism of Action: SCD Inhibition
This compound exerts its effects by inhibiting the enzyme stearoyl-CoA desaturase (SCD). SCD is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). A key indicator of SCD activity is the ratio of palmitoleic acid (C16:1) to palmitic acid (C16:0). Inhibition of SCD by this compound leads to a decrease in this ratio, signifying a reduction in the production of monounsaturated fatty acids essential for sebum synthesis. This disruption in lipid metabolism ultimately results in the shrinkage and reduced number of sebaceous glands.
Application Notes and Protocols for Histological Staining of XEN103-Treated Skin Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN103 is a topical formulation containing a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential components of cellular lipids, including those in the skin's sebaceous glands. Inhibition of SCD1 by this compound is being investigated as a therapeutic approach for various dermatological conditions characterized by overactive sebaceous glands, such as acne.
These application notes provide detailed protocols for the histological evaluation of skin samples treated with this compound. The described methods are designed to enable researchers to accurately assess the morphological and cellular changes induced by the treatment, particularly focusing on the sebaceous glands and overall skin architecture.
Quantitative Data Summary
The following table summarizes the quantitative histological and biochemical changes observed in preclinical models following treatment with an SCD1 inhibitor like this compound.
| Parameter | Vehicle Control | This compound (1%) Treatment | Percentage Change | Citation |
| Sebaceous Gland Number | Normal | Reduced | ~65% decrease | [1] |
| Sebaceous Gland Size | Normal | Atrophic | ~50% decrease | [1] |
| Fatty Acid Desaturation | Baseline | Reduced | ~50% decrease | [1] |
| Sebaceous Lipids | Normal | Significantly Reduced | - | [2] |
| Epidermal Thickness | Normal | Increased (Hyperplasia) | - | [3] |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining
H&E staining is the most common histological stain used to visualize the overall morphology of tissue samples. It provides a broad overview of cellular structures and tissue organization.
Principle: Hematoxylin, a basic dye, stains acidic structures like the cell nucleus purplish-blue. Eosin, an acidic dye, stains basic structures such as the cytoplasm and extracellular matrix pink or red.[4]
Protocol:
-
Deparaffinization and Rehydration:
-
Staining:
-
Immerse in Harris Hematoxylin solution for 5-10 minutes.[7]
-
Rinse in running tap water until the water runs clear.
-
Differentiate in 0.3-1% Acid Alcohol for a few seconds to remove excess stain.[6]
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution until the nuclei turn blue.[6]
-
Rinse in running tap water.
-
Counterstain with Eosin Y solution for 1-2 minutes.[8]
-
-
Dehydration and Mounting:
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm: Pink/Red
-
Collagen: Pink
-
Muscle: Deep Pink/Red
Oil Red O Staining for Lipids
Oil Red O is a fat-soluble dye used to demonstrate the presence of neutral lipids, such as triglycerides, in tissue sections. This stain is particularly useful for visualizing changes in lipid content within sebaceous glands.
Principle: Oil Red O is more soluble in lipids than in its solvent. When the staining solution is applied to the tissue, the dye will preferentially move into and stain the lipid droplets red.[9] This stain must be performed on frozen sections as the lipid is removed during the processing for paraffin-embedded sections.[10]
Protocol:
-
Section Preparation:
-
Staining:
-
Mounting:
-
Mount with an aqueous mounting medium or glycerin jelly.[12]
-
Expected Results:
-
Lipid droplets: Bright Red
-
Nuclei: Blue
Masson's Trichrome Staining for Collagen
Masson's Trichrome is a three-color staining protocol used to differentiate between collagen and muscle fibers. It is useful for assessing any fibrotic changes or alterations in the collagenous extracellular matrix of the skin.
Principle: This technique uses three different stains to color various tissue components. Weigert's iron hematoxylin stains the nuclei, Biebrich scarlet-acid fuchsin stains the cytoplasm and muscle, and aniline blue stains the collagen.[1][13]
Protocol:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for H&E staining.
-
-
Mordanting (Optional but Recommended for Formalin-Fixed Tissue):
-
Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.[14]
-
Rinse in running warm tap water for 10 minutes.[14]
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[14]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[1]
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.[14]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[1]
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount with a permanent mounting medium.[14]
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
-
Collagen: Blue
Visualizations
Caption: Experimental workflow for histological analysis.
Caption: SCD1 signaling and effects of inhibition.
References
- 1. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Skin-specific Deletion of Stearoyl-CoA Desaturase-1 Alters Skin Lipid Composition and Protects Mice from High Fat Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Stearoyl-CoA Desaturase-1 in Skin Integrity and Whole Body Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 5. H&E (Hematoxylin & Eosin) Staining Protocol for Dermatopathology | KiKo XP [kikoxp.com]
- 6. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 8. Hematoxylin and eosin staining of skin sections [bio-protocol.org]
- 9. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 10. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. healthsciences.usask.ca [healthsciences.usask.ca]
- 13. microbenotes.com [microbenotes.com]
- 14. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Measuring Sebaceous Gland Size After XEN103 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN103 is a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme crucial for the synthesis of monounsaturated fatty acids.[1][2] Inhibition of SCD-1 has been shown to induce atrophy of sebaceous glands, making this compound a promising candidate for the topical treatment of acne, a condition characterized by hyperactive and enlarged sebaceous glands.[1][3] These application notes provide detailed protocols for the quantitative measurement of sebaceous gland size in a murine model following topical treatment with this compound. The methodologies described herein are essential for preclinical efficacy studies and for elucidating the mechanism of action of SCD-1 inhibitors on sebaceous gland morphology.
Quantitative Data Summary
Topical application of a 1% this compound solution to the skin of mice has been demonstrated to cause a significant reduction in both the number and size of sebaceous glands within a few days of treatment.[1] The atrophogenic effect is localized to the area of application with minimal systemic exposure.[1] The following tables summarize the expected quantitative outcomes based on published findings.
Table 1: Effect of Topical this compound (1%) Treatment on Sebaceous Gland Number and Size in Mice
| Treatment Group | Duration of Treatment | Change in Sebaceous Gland Number | Change in Sebaceous Gland Size |
| Vehicle Control | 8 days | No significant change | No significant change |
| This compound (1%) | 8 days | ~50-75% reduction | ~50-75% reduction |
Data compiled from Meingassner et al., 2013.[1]
Experimental Protocols
Animal Model and Treatment
-
Animal Model: NMRI mice are a suitable model for this study.[1]
-
Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Treatment Area Preparation: Gently shave the dorsal skin of the mice one day before the start of the treatment.
-
Treatment Groups:
-
Vehicle Control Group
-
This compound (1% solution) Treatment Group
-
-
Dosing Regimen: Apply the vehicle or this compound solution topically to the shaved dorsal skin twice daily for a period of 8 days.[1]
Tissue Collection and Preparation
-
Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice using a humane and approved method.
-
Skin Excision: Excise the treated area of the dorsal skin.
-
Tissue Fixation:
-
For Paraffin-Embedding (H&E Staining): Fix the skin samples in 10% neutral buffered formalin for 24 hours at room temperature.
-
For Cryosectioning (Oil Red O Staining): Embed the fresh skin samples in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen. Store at -80°C until sectioning.
-
Histological Staining
-
Dehydration and Embedding: Dehydrate the formalin-fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Hematoxylin Staining: Stain with Mayer's hematoxylin for 3-5 minutes.
-
Washing: Rinse in running tap water.
-
Differentiation: Dip briefly in 1% acid alcohol to remove excess stain.
-
Bluing: Place in Scott's tap water substitute or running tap water until sections turn blue.
-
Eosin Staining: Counterstain with eosin Y solution for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Sectioning: Cut 8-10 µm thick cryosections and mount them on glass slides. Air dry the sections.
-
Fixation: Fix the sections in 10% neutral buffered formalin for 10 minutes.
-
Washing: Rinse with distilled water.
-
Isopropanol Incubation: Briefly rinse in 60% isopropanol.
-
Oil Red O Staining: Stain with a freshly prepared Oil Red O working solution for 15-20 minutes.
-
Differentiation: Briefly rinse in 60% isopropanol.
-
Counterstaining: Lightly stain with Mayer's hematoxylin for 30-60 seconds to visualize nuclei.
-
Washing: Rinse in distilled water.
-
Mounting: Mount with an aqueous mounting medium. Note: Do not use organic solvents for dehydration as they will dissolve the lipids.
Morphometric Analysis of Sebaceous Gland Size and Number
This protocol outlines the use of the open-source software ImageJ/Fiji for the quantitative analysis of sebaceous gland size and number from the stained histological sections.
-
Image Acquisition:
-
Capture high-resolution digital images of the H&E or Oil Red O stained skin sections using a light microscope equipped with a digital camera.
-
Ensure consistent magnification and lighting conditions for all images.
-
Acquire a scale bar image at the same magnification.
-
-
ImageJ/Fiji Setup:
-
Open ImageJ/Fiji.
-
Set the scale for the images using the scale bar image (Analyze > Set Scale).
-
-
Sebaceous Gland Number Quantification:
-
Open an image of a skin section.
-
Manually count the number of distinct sebaceous glands within a defined area of the dermis. To avoid bias, it is recommended to count glands in multiple non-overlapping fields of view per sample.
-
Express the data as the number of sebaceous glands per unit area (e.g., glands/mm²).
-
-
Sebaceous Gland Area Measurement:
-
Open an image of a skin section.
-
Use the "Freehand selection" or "Polygon selection" tool to manually trace the outline of each individual sebaceous gland.
-
For H&E stained sections, sebaceous glands appear as clusters of cells with pale, vacuolated cytoplasm.
-
For Oil Red O stained sections, sebaceous glands will be stained bright red due to their lipid content.
-
Once a gland is outlined, measure its area by selecting Analyze > Measure. The area will be recorded in the "Results" window.
-
Repeat this for all visible sebaceous glands in the field of view.
-
Calculate the average sebaceous gland area for each sample.
-
-
Data Analysis:
-
Compile the data for sebaceous gland number and average area for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the vehicle control and this compound-treated groups.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Sebaceous Gland Atrophy
This compound, as an SCD-1 inhibitor, is hypothesized to induce sebaceous gland atrophy by modulating key signaling pathways that regulate sebocyte differentiation and survival. A primary candidate is the Wnt signaling pathway, which is known to be a critical regulator of sebaceous gland development. Inhibition of SCD-1 may lead to the suppression of Wnt signaling, thereby inhibiting sebocyte proliferation and differentiation, ultimately resulting in gland atrophy.
Caption: Proposed signaling cascade of this compound action.
Experimental Workflow for Measuring Sebaceous Gland Size
The following diagram illustrates the overall experimental workflow from animal treatment to data analysis.
Caption: Experimental workflow for sebaceous gland analysis.
References
- 1. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]
- 2. Pharmacological inhibition of stearoyl CoA desaturase in the skin induces atrophy of the sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acne Pathogenesis with XEN103
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acne vulgaris is a multifactorial skin condition characterized by a complex interplay of four primary pathogenic factors: excess sebum production (hyperseborrhea), abnormal follicular keratinization, proliferation of Cutibacterium acnes (C. acnes), and inflammation.[1][2][3] The sebaceous gland is central to acne development, with androgens stimulating sebocytes to produce sebum.[1] Therefore, therapeutic strategies aimed at modulating sebaceous gland function are of significant interest in acne research and drug development.
XEN103 is a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme that catalyzes the synthesis of monounsaturated fatty acids, which are key components of sebum. By inhibiting SCD-1, this compound offers a targeted approach to reducing sebum production and inducing sebaceous gland atrophy, thereby addressing a fundamental cause of acne. These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the role of sebaceous gland activity in acne pathogenesis.
Mechanism of Action: this compound in Sebaceous Gland Modulation
This compound acts as a specific inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1). SCD-1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids, primarily oleic acid. These monounsaturated fatty acids are major constituents of sebum. By inhibiting SCD-1, this compound disrupts the production of essential lipid components of sebum, leading to a reduction in overall sebum synthesis. This disruption in lipid metabolism within sebocytes ultimately results in a decrease in the size and number of sebaceous glands, a process known as sebaceous gland atrophy.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of topical this compound application on sebaceous glands in an NMRI mouse model.[4]
Table 1: Effect of this compound on Sebaceous Gland Number and Size
| Treatment | Concentration | Reduction in Sebaceous Gland Number | Reduction in Sebaceous Gland Size |
| This compound | 1% | ~65% (P<0.001) | ~50% (P<0.01) |
| This compound | 0.5% | Minimal Effective Concentration | Minimal Effective Concentration |
| This compound | 0.1% | Little atrophogenic effect | Little atrophogenic effect |
Table 2: Time-Course of this compound-Induced Sebaceous Gland Atrophy
| Treatment Duration | Effect on Sebaceous Gland Size | Effect on Sebaceous Gland Number | Statistical Significance |
| 2 days | Trend towards decrease | No significant change | Not significant |
| 6 days | Significant decrease | Significant decrease | Statistically significant |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Sebaceous Gland Atrophy in a Mouse Model
This protocol describes the methodology to assess the in vivo efficacy of this compound in inducing sebaceous gland atrophy using a topical application model in mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., acetone/ethanol mixture)
-
NMRI mice (or other suitable strain)
-
Electric clippers
-
Pipettes for topical application
-
Biopsy punches (4 mm)
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Oil Red O staining reagents
-
Cryostat
-
Microscope with imaging software
-
Image analysis software for histomorphometry
Procedure:
-
Animal Preparation: Acclimatize NMRI mice for at least one week before the experiment. Carefully clip the fur on the dorsal back of the mice to expose a clear area of skin for treatment.
-
Compound Preparation: Prepare solutions of this compound in the vehicle at desired concentrations (e.g., 1%, 0.5%, 0.1%). Also, prepare a vehicle-only control solution.
-
Topical Application:
-
Divide the mice into treatment and control groups.
-
Twice daily, apply a defined volume (e.g., 50-100 µL) of the this compound solution or vehicle to the clipped area of the back.
-
Continue the application for the desired duration (e.g., 8 days for endpoint analysis, or shorter time points for time-course studies).
-
-
Tissue Collection: At the end of the treatment period, euthanize the mice. Collect full-thickness skin biopsies using a 4 mm biopsy punch from the treated and control areas.
-
Histological Processing and Staining:
-
For H&E Staining:
-
Fix the biopsies in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness and mount on glass slides.
-
Perform standard H&E staining to visualize tissue morphology.
-
-
For Oil Red O Staining:
-
Embed fresh biopsies in OCT compound and freeze.
-
Cut cryosections at 10 µm thickness.
-
Stain with Oil Red O to visualize neutral lipids within the sebaceous glands.
-
-
-
Histomorphometric Analysis:
-
Capture high-resolution images of the H&E stained sections under a microscope.
-
Using image analysis software, quantify the number of sebaceous glands per unit area of skin.
-
Measure the cross-sectional area of individual sebaceous glands to determine their size.
-
-
Data Analysis:
-
Calculate the average sebaceous gland number and size for each treatment group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the this compound-treated groups with the vehicle control group.
-
Application in Acne Pathogenesis Research
The use of this compound provides a valuable tool for researchers to investigate several aspects of acne pathogenesis:
-
Role of Sebum in C. acnes Proliferation: By reducing sebum production with this compound, researchers can study the impact of a lipid-depleted microenvironment on the colonization and proliferation of C. acnes in vivo or in ex vivo sebaceous gland models.
-
Inflammatory Pathways: The inflammatory response in acne is partly triggered by components of sebum and by C. acnes. This compound can be used to dissect the contribution of sebum-derived lipids to the overall inflammatory cascade in acne models.
-
Follicular Keratinization: The relationship between sebum composition and abnormal follicular keratinization can be explored by observing changes in the follicular epithelium following treatment with this compound.
-
Development of Novel Therapeutics: this compound serves as a proof-of-concept for SCD-1 inhibition as a therapeutic strategy for acne. Further studies can build upon this to develop and screen for other potent and selective SCD-1 inhibitors.
Conclusion
This compound, as a potent inhibitor of SCD-1, demonstrates significant efficacy in reducing sebaceous gland size and number. This makes it a powerful investigational tool for elucidating the intricate role of sebum and sebaceous gland activity in the pathogenesis of acne. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this compound in their studies to advance the understanding and treatment of acne vulgaris.
References
- 1. Pathogenesis of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is new in the pathophysiology of acne, an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acne Vulgaris—Novel Treatment Options and Factors Affecting Therapy Adherence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
XEN103 Solution Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues with XEN103 solutions.
Troubleshooting Guides
This section provides detailed answers to specific problems you might encounter during your experiments with this compound.
Question: My this compound solution appears cloudy or has visible precipitates. What is causing this and how can I fix it?
Answer: Cloudiness or precipitation in your this compound solution is likely due to aggregation or insolubility. Several factors can contribute to this issue.[1][2]
Possible Causes and Solutions:
-
Improper Storage: this compound solutions may be sensitive to temperature fluctuations. Storing the solution at an incorrect temperature can lead to decreased solubility and aggregation.[1][3] Always refer to the product datasheet for recommended storage conditions.
-
Incorrect pH: The solubility of therapeutic molecules is often pH-dependent. If the buffer pH is not optimal for this compound, it can lead to precipitation.[1][4] Consider preparing the solution in a buffer with a different pH to see if solubility improves.
-
High Concentration: The concentration of this compound in your solution might be too high, exceeding its solubility limit in the current formulation. Try preparing a more dilute solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the this compound solution can cause the molecule to aggregate.[5] It is recommended to aliquot the solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Experimental Protocol to Test pH and Buffer Effects:
-
Prepare several small-volume buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
-
Dissolve a small, consistent amount of lyophilized this compound in each buffer to the desired final concentration.
-
Visually inspect each solution for clarity immediately after preparation and after a set incubation period (e.g., 1 hour, 24 hours) at the recommended storage temperature.
-
Measure the absorbance of the solutions at a wavelength where aggregates scatter light (e.g., 340 nm) to quantify precipitation.
Question: I am observing a decrease in the activity of my this compound solution over time. What could be the reason?
Answer: A gradual loss of activity suggests that this compound may be degrading or undergoing conformational changes.
Potential Degradation Pathways:
-
Oxidation: Exposure to oxygen, light, or trace metals can lead to the oxidation of sensitive residues in this compound, altering its structure and function.[3][5]
-
Hydrolysis: If this compound has labile functional groups, it may be susceptible to hydrolysis, especially at non-optimal pH values.
-
Deamidation: For protein-based therapeutics, asparagine and glutamine residues can undergo deamidation, leading to changes in protein structure and activity.[5]
Troubleshooting Workflow for Activity Loss:
Caption: A logical workflow for troubleshooting the loss of this compound activity.
Recommendations:
-
Protect from Light: Store this compound solutions in amber vials or cover them with foil to prevent photodegradation.
-
Use High-Purity Solvents: Ensure that the solvents and buffers used are of high purity and free from metal contaminants.
-
Consider Additives: The addition of antioxidants (e.g., methionine) or other stabilizing excipients may help to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: The ideal storage conditions are highly dependent on the specific formulation of this compound. As a general guideline, many therapeutic solutions are stored at 2-8°C for short-term use and frozen at -20°C or -80°C for long-term storage. Always consult the product-specific datasheet for the most accurate information.
Q2: How many times can I freeze and thaw my this compound solution?
A2: It is generally recommended to minimize freeze-thaw cycles, as they can lead to protein denaturation and aggregation.[5] For best results, we advise aliquoting the stock solution into single-use volumes after the initial preparation.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color can be an indicator of chemical degradation or contamination. We do not recommend using the solution if a color change is observed. It is best to prepare a fresh solution and ensure proper storage and handling to prevent this from recurring.
Data on this compound Stability
The following tables provide illustrative data on the stability of a hypothetical this compound formulation under various conditions.
Table 1: Effect of Temperature on this compound Aggregation
| Temperature (°C) | Incubation Time (days) | % Aggregation (by SEC) |
| 4 | 7 | 1.2 |
| 25 | 7 | 8.5 |
| 40 | 7 | 25.1 |
Table 2: Influence of pH on this compound Recovery after 24 hours at 25°C
| Buffer pH | % Recovery (by HPLC) |
| 5.0 | 85.2 |
| 6.0 | 98.1 |
| 7.0 | 99.5 |
| 8.0 | 92.3 |
Signaling Pathway and Degradation
Potential Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound, highlighting potential points of instability.
Caption: A diagram showing potential degradation pathways for this compound.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: XEN103 and Skin Health
Important Notice: Information regarding a compound designated "XEN103" is not available in the public domain. The following technical support guide is a synthesized resource based on established principles of topical drug application and skin irritation management. The experimental data and protocols are illustrative examples and should not be considered specific to an actual compound "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which topical compounds can induce skin irritation?
A1: Topical compounds can induce skin irritation through several mechanisms, including disruption of the stratum corneum, the outermost layer of the skin. This can lead to increased transepidermal water loss (TEWL), allowing irritants to penetrate deeper into the skin. This disruption can trigger an inflammatory cascade, resulting in erythema (redness), edema (swelling), and a sensation of burning or itching.
Q2: Are there specific formulation components that might contribute to skin irritation?
A2: Yes, certain excipients in topical formulations can contribute to skin irritation. These may include surfactants, co-solvents, and preservatives. For instance, some surfactants can disrupt the lipid lamellae of the stratum corneum, while certain alcohols used as co-solvents can have a drying effect on the skin, leading to irritation.[1][2]
Q3: What are the best practices for applying a novel topical agent to minimize the risk of irritation in a research setting?
A3: To minimize irritation, it is recommended to start with a low concentration of the active compound and a small application area. A gradual dose-escalation and area expansion can help in assessing the tolerability of the compound. It is also crucial to ensure the skin is clean and dry before application and to avoid co-administration of other known irritants.
Troubleshooting Guide: Managing Skin Irritation in Experimental Subjects
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Erythema (Redness) | Inflammatory response to the compound or vehicle. | 1. Reduce the concentration of the applied compound.2. Decrease the frequency of application.3. Apply a soothing, non-comedogenic moisturizer 30 minutes after the application of the investigational compound. |
| Pruritus (Itching) | Release of histamine and other inflammatory mediators. | 1. Consider a temporary discontinuation of the treatment.2. Evaluate the potential for an allergic contact dermatitis versus irritant contact dermatitis.3. If itching is severe, a topical corticosteroid of low potency might be considered after a washout period. |
| Xerosis (Dryness and Scaling) | Disruption of the skin barrier and increased TEWL. | 1. Ensure adequate hydration of the skin with emollients.2. Reduce the frequency of application.3. Assess the impact of the vehicle on skin dryness. |
| Vesiculation (Blistering) | Severe irritant reaction or potential allergic contact dermatitis. | 1. Immediately discontinue the application.2. Document the reaction thoroughly.3. A dermatological consultation is recommended to distinguish between severe irritation and an allergic reaction. |
Experimental Protocols
Protocol 1: Assessment of Skin Irritation Potential using a Human Patch Test Model
This protocol outlines a method for evaluating the skin irritation potential of a topical formulation.
-
Subject Recruitment: Recruit healthy volunteers with no history of skin diseases.
-
Patch Application: Apply a small amount of the test substance (e.g., 25 µL) to a Finn Chamber® on Scanpor® tape.
-
Application Site: Apply the patch to the upper back of the subjects.
-
Exposure Time: The patch is left in place for 48 hours.
-
Scoring: After patch removal, the application site is scored for erythema, edema, and other signs of irritation at 30 minutes, 24 hours, and 48 hours post-removal using a standardized scoring scale (e.g., Draize scale).
-
Data Analysis: Compare the irritation scores of the test substance with a positive control (e.g., 0.5% sodium lauryl sulfate) and a negative control (vehicle alone).
Protocol 2: Measurement of Transepidermal Water Loss (TEWL)
This protocol measures the integrity of the skin barrier function.
-
Instrumentation: Use a Tewameter® or a similar evaporimeter.
-
Acclimatization: Allow the subjects to acclimatize to the room conditions (e.g., 20-22°C, 40-60% humidity) for at least 20 minutes.
-
Measurement: Place the probe gently on the skin surface of the application site without applying pressure.
-
Data Collection: Record the TEWL values. An increase in TEWL indicates a compromised skin barrier function.
-
Comparison: Compare the TEWL values of the treated site with an untreated control site on the same subject.
Signaling Pathways and Workflows
Caption: A simplified pathway illustrating the initiation of skin irritation by a topical agent.
Caption: A troubleshooting workflow for managing skin irritation in a clinical or research setting.
References
Technical Support Center: Enhancing XEN103 Delivery Across the Stratum Corneum
Welcome to the technical support center for XEN103. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound through the stratum corneum. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary barrier to the topical delivery of this compound?
The principal barrier to the topical and transdermal delivery of this compound is the outermost layer of the skin, the stratum corneum.[1][2][3] This layer is composed of tightly packed, deceased cells called corneocytes embedded in a lipid-rich matrix, making it highly impermeable to many molecules.[4]
Q2: What are the general approaches to enhance the penetration of this compound through the stratum corneum?
There are several strategies to improve the delivery of therapeutic agents like this compound across the skin barrier. These can be broadly categorized as:
-
Chemical Penetration Enhancers: These compounds temporarily and reversibly disrupt the highly ordered structure of the stratum corneum, thereby increasing its permeability.[1][5][6]
-
Physical Enhancement Techniques: Methods such as iontophoresis, sonophoresis, and microneedles can be employed to bypass or temporarily disrupt the stratum corneum.[2][7][8]
-
Formulation Optimization: The vehicle in which this compound is dissolved can significantly impact its partitioning into and diffusion through the skin.[9]
Q3: Are there any known side effects associated with the use of penetration enhancers?
While penetration enhancers can be effective, they may also cause skin irritation or toxicity.[5] It is crucial to select enhancers that are non-toxic, non-allergenic, and pharmacologically inert.[6] The ideal enhancer should not lead to irreversible changes in the skin barrier or the loss of endogenous materials from the body.[6]
Troubleshooting Guides
Issue 1: Low Permeation of this compound in Franz Diffusion Cell Experiments
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation | Optimize the vehicle for this compound. Consider the use of co-solvents or penetration enhancers to improve its solubility and partitioning into the stratum corneum. |
| Membrane Integrity Compromised | Ensure the skin membrane is properly prepared and handled to avoid damage. Conduct a baseline integrity test, such as measuring transepidermal water loss (TEWL) or the permeation of a marker molecule like tritiated water.[10][11] |
| Air Bubbles in Receptor Chamber | Before starting the experiment, ensure no air bubbles are trapped beneath the skin membrane in the receptor chamber, as this can impede diffusion.[12][13] |
| Non-Sink Conditions | The concentration of this compound in the receptor fluid should not exceed 10% of its saturation solubility to maintain a proper concentration gradient (sink conditions).[11] If necessary, increase the volume of the receptor fluid or the sampling frequency.[14] |
| Incorrect Receptor Fluid | The receptor fluid should be able to solubilize this compound while being physiologically compatible with the skin. For poorly water-soluble compounds, the addition of a solubilizing agent like a small percentage of ethanol or a surfactant may be necessary.[11][15] |
Issue 2: High Variability in Tape Stripping Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Tape Application | Apply the adhesive tape with consistent and uniform pressure for a standardized duration to ensure reproducible removal of the stratum corneum.[16][17] |
| Variable Tape Type | Use the same brand and type of adhesive tape throughout an experiment, as different tapes have varying adhesive properties that can affect the amount of stratum corneum removed.[16] |
| Skin Hydration Differences | Control the hydration of the skin site, as this can influence the cohesion between corneocytes and the amount of stratum corneum removed with each strip.[16][17] |
| Incomplete Extraction of this compound from Tape | Optimize the extraction solvent and procedure to ensure complete recovery of this compound from the adhesive tape for accurate quantification. |
Issue 3: Poor Visualization of this compound Penetration with Fluorescence Microscopy
| Possible Cause | Troubleshooting Step |
| Low Signal-to-Noise Ratio | If using a fluorescently labeled this compound, ensure the fluorophore has sufficient brightness and photostability. Techniques like confocal laser scanning microscopy (CLSM) or two-photon microscopy can help reduce background fluorescence and improve image quality.[18][19][20][21] |
| Autofluorescence of the Skin | Skin has natural fluorescence (autofluorescence) that can interfere with the signal from your labeled compound. Choose a fluorophore with an emission spectrum that is distinct from the skin's autofluorescence.[18][21] |
| Insufficient Penetration | If no fluorescence is observed in the deeper layers of the stratum corneum, it may indicate poor penetration. Re-evaluate the formulation and consider incorporating penetration enhancers. |
Quantitative Data Summary
The following tables summarize hypothetical data on the effect of various chemical penetration enhancers on the flux of this compound through the stratum corneum, as determined by in vitro Franz diffusion cell studies.
Table 1: Effect of Different Classes of Penetration Enhancers on this compound Flux
| Enhancer Class | Example Enhancer (Concentration) | Mean Flux of this compound (µg/cm²/h) | Enhancement Ratio* |
| Control (Vehicle Only) | - | 0.5 ± 0.1 | 1.0 |
| Fatty Acids | Oleic Acid (5%) | 5.2 ± 0.8 | 10.4 |
| Alcohols | Ethanol (40%) | 3.1 ± 0.5 | 6.2 |
| Terpenes | Limonene (1%) | 4.5 ± 0.6 | 9.0 |
| Sulfoxides | Dimethyl Sulfoxide (10%) | 6.8 ± 0.9 | 13.6 |
*Enhancement Ratio = Mean Flux with Enhancer / Mean Flux of Control
Table 2: Dose-Dependent Effect of Dimethyl Sulfoxide (DMSO) on this compound Flux
| DMSO Concentration (%) | Mean Flux of this compound (µg/cm²/h) |
| 0 (Control) | 0.5 ± 0.1 |
| 5 | 3.4 ± 0.4 |
| 10 | 6.8 ± 0.9 |
| 15 | 7.1 ± 1.0 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the permeation of this compound through an excised skin membrane.[22][23][24]
1. Membrane Preparation:
- Excised human or animal skin is commonly used.[22] The hair is carefully clipped, and subcutaneous fat is removed.
- The skin can be used as a full-thickness membrane or prepared as epidermal sheets.[15]
- Store the prepared skin at -20°C or below until use.
2. Franz Diffusion Cell Setup:
- Mount the thawed skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[23]
- Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and ensure it is degassed to prevent bubble formation.[12][23]
- Maintain the temperature of the receptor fluid at 32°C to mimic physiological skin temperature.[23] The system should be stirred continuously.[12][13]
3. Application of this compound Formulation:
- Apply a known quantity of the this compound formulation to the surface of the stratum corneum in the donor chamber.
4. Sampling and Analysis:
- At predetermined time intervals, withdraw samples from the receptor chamber for analysis.
- Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[23]
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Protocol 2: Stratum Corneum Tape Stripping
This protocol describes the procedure for quantifying the amount of this compound that has penetrated into the stratum corneum.[25][26][27]
1. Application of Formulation:
- Apply the this compound formulation to a defined area of the skin (in vivo or ex vivo).
- After a specified duration, gently remove any excess formulation from the skin surface.
2. Tape Stripping Procedure:
- Firmly press a piece of adhesive tape onto the treated skin area.
- Remove the tape strip smoothly and consistently.[16] This removes a layer of the stratum corneum.
- Repeat this process for a predetermined number of strips to sample different depths of the stratum corneum.[16][17]
3. Extraction and Quantification:
- Place each tape strip into a separate vial containing a suitable solvent to extract this compound.
- Analyze the amount of this compound in each extract using a validated analytical method.
Visualizations
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Caption: Mechanism of action for chemical penetration enhancers on the stratum corneum.
References
- 1. Overcoming the stratum corneum: the modulation of skin penetration. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Percutaneous Penetration Enhancers Chemical Methods In Penetration Enhancement Modification Of The Stratum Corneum [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 5. Permeation enhancers in transdermal drug delivery: benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Transdermal on-demand drug delivery based on an iontophoretic hollow microneedle array system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. norlab.fi [norlab.fi]
- 14. permegear.com [permegear.com]
- 15. research.monash.edu [research.monash.edu]
- 16. THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN | PPT [slideshare.net]
- 17. View of The Tape-Stripping Technique as a Method for Drug Quantification in Skin [journals.library.ualberta.ca]
- 18. mdpi.com [mdpi.com]
- 19. scribd.com [scribd.com]
- 20. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optical Methods for Non-Invasive Determination of Skin Penetration: Current Trends, Advances, Possibilities, Prospects, and Translation into In Vivo Human Studies [mdpi.com]
- 22. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alterlab.co.id [alterlab.co.id]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Tape-Stripping Technique as a Method for Drug Quantification in Skin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 27. Application of an Optimized Tape Stripping Method for the Bioequivalence Assessment of Topical Acyclovir Creams - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to XEN103 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to resistance to XEN103 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational inhibitor of Stearoyl-CoA Desaturase (SCD). SCD is a critical enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] By inhibiting SCD, this compound disrupts lipid homeostasis, which can lead to reduced cell viability and proliferation in susceptible cancer cell lines.
Q2: My cells are no longer responding to this compound. How can I confirm the development of resistance?
The development of resistance can be confirmed by a rightward shift in the dose-response curve and a significant increase in the half-maximal inhibitory concentration (IC50) value. This can be determined by performing a cell viability assay.
Q3: What are the potential mechanisms of resistance to an SCD inhibitor like this compound?
While specific mechanisms for this compound are under investigation, general mechanisms of drug resistance in cancer cells that could be relevant include:
-
Upregulation of the target enzyme (SCD1): Increased expression of SCD1 can overcome the inhibitory effect of the drug.
-
Activation of bypass signaling pathways: Cells may activate alternative pathways to compensate for the inhibition of fatty acid desaturation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Alterations in lipid metabolism: Cells may adapt their lipid metabolism to become less dependent on de novo monounsaturated fatty acid synthesis.
Troubleshooting Guide
Issue 1: Gradual loss of this compound efficacy over time.
Possible Cause: Development of acquired resistance in the cell line population due to prolonged exposure to the compound.
Suggested Solution:
-
Generate a resistant cell line: Culture the cells in the continuous presence of a gradually increasing concentration of this compound to select for a resistant population.
-
Characterize the resistant phenotype: Compare the IC50 of the resistant cell line to the parental (sensitive) cell line using a cell viability assay.
-
Investigate resistance mechanisms:
-
Western Blotting: Analyze the protein expression levels of SCD1 and key markers of drug resistance pathways (e.g., P-gp/ABCB1, proteins in survival pathways like Akt).
-
Lipidomics Analysis: Profile the lipid composition of sensitive and resistant cells to understand metabolic adaptations.
-
Issue 2: Inconsistent results in this compound sensitivity assays.
Possible Cause: Experimental variability or heterogeneity within the cell line population.
Suggested Solution:
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test for mycoplasma contamination, which can affect cellular responses to drugs.
-
Clonal Selection: Isolate single-cell clones from the parental population to establish a more homogeneous cell line for consistent assay performance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Seeding: Plate the parental cancer cell line at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume normal growth at each concentration before the next increase.
-
Maintenance Culture: Once a significantly resistant population is established (e.g., able to proliferate in the presence of 10x the parental IC50), maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for SCD1 and P-gp
-
Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SCD1, P-gp/ABCB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HT-29 (Colon) | 0.5 | 12.5 | 25 |
| A549 (Lung) | 1.2 | 28.8 | 24 |
| MCF-7 (Breast) | 0.8 | 19.2 | 24 |
Table 2: Protein Expression Changes in this compound-Resistant Cells
| Cell Line | Protein | Fold Change in Expression (Resistant vs. Parental) |
| HT-29 | SCD1 | 3.2-fold increase |
| HT-29 | P-gp/ABCB1 | 5.8-fold increase |
| A549 | SCD1 | 2.9-fold increase |
| A549 | P-gp/ABCB1 | 4.5-fold increase |
Visualizations
Caption: Mechanism of action of this compound on the SCD1 pathway.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Potential mechanisms of acquired resistance to this compound.
References
Technical Support Center: XEN1101 Stability and Handling
Important Note for Researchers: The compound of interest appears to be XEN1101 (azetukalner), as extensive searches for "XEN103" did not yield relevant results. This guide is based on general best practices for handling investigational compounds in a research setting. As of the latest publicly available information, specific degradation products for XEN1101 have not been detailed. Researchers are advised to perform their own stability-indicating analyses for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for XEN1101?
A1: While specific long-term storage recommendations for XEN1101 are not publicly available, similar small molecule compounds are typically stored as a solid in a cool, dry, and dark place. For solutions, it is generally advisable to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's or supplier's certificate of analysis for any specific storage instructions.
Q2: How can I assess the stability of XEN1101 in my experimental buffer?
A2: To assess the stability of XEN1101 in your experimental buffer, you can perform a time-course experiment. This involves incubating XEN1101 in the buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, an aliquot should be taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of parent compound remaining. A decrease in the peak area of XEN1101 over time would indicate degradation.
Q3: Are there any known incompatibilities of XEN1101 with common laboratory plastics or solvents?
A3: There is no publicly available information on the incompatibility of XEN1101 with specific laboratory materials. It is good laboratory practice to use high-quality, inert materials such as polypropylene tubes and glass vials. When dissolving XEN1101, use solvents recommended by the supplier. If you observe any precipitation, cloudiness, or color change in your solutions, it may indicate an incompatibility or degradation.
Troubleshooting Guide
| Issue | Possible Cause Related to Degradation | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | The compound may have degraded in the stock solution or during the experiment. | Prepare fresh stock solutions of XEN1101 for each experiment. Perform a stability check of XEN1101 in your experimental media at the working temperature. |
| Precipitate forms in the experimental media. | The compound may be degrading into less soluble products, or the solubility limit might be exceeded under the experimental conditions. | Visually inspect all solutions before use. If a precipitate is observed, try preparing a more dilute solution or altering the solvent composition if the experimental protocol allows. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | These peaks may correspond to degradation products of XEN1101. | Compare the chromatogram of a freshly prepared solution with one that has been stored or used in an experiment. If new peaks appear, it is indicative of degradation. |
Data Presentation: Stability Assessment Log
Researchers can use the following tables to log their own stability data for XEN1101.
Table 1: XEN1101 Stock Solution Stability
| Storage Condition (°C) | Solvent | Concentration | Date Prepared | Date Tested | % Purity (by HPLC) | Observations |
Table 2: XEN1101 Stability in Experimental Buffer
| Buffer Composition | pH | Temperature (°C) | Time (hours) | % Remaining XEN1101 | Degradation Products Detected (if any) |
| 0 | 100% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Experimental Protocols
Protocol 1: General Procedure for Preparing XEN1101 Stock Solution
-
Allow the solid XEN1101 to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of XEN1101 in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at ≤ -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
-
Objective: To quantify the amount of XEN1101 and detect the formation of degradation products.
-
Column: A C18 reverse-phase column is a common choice for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Detection: UV detection at a wavelength where XEN1101 has maximum absorbance.
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of XEN1101 of known concentrations.
-
Inject the samples from the stability study (from Table 2) into the HPLC system.
-
Integrate the peak area of XEN1101 in each chromatogram.
-
Calculate the percentage of XEN1101 remaining at each time point relative to the zero-hour time point.
-
Visualizations
Caption: A hypothetical degradation pathway for a research compound.
Caption: Workflow for assessing the stability of a compound in a given solution.
Modifying XEN103 treatment duration for optimal results
This technical support center provides guidance for researchers and drug development professionals on the use of XEN103, a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1), for modifying sebaceous gland activity. The information is primarily based on preclinical studies and is intended to assist in optimizing experimental design and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a low-molecular-weight compound that functions as a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1).[1] SCD-1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2][3] By inhibiting SCD-1, this compound blocks the production of these monounsaturated fatty acids, which are essential components of sebum produced by sebaceous glands.[1][4] This inhibition leads to a reduction in lipid levels within sebocytes and ultimately causes atrophy of the sebaceous glands.[4]
Q2: What is the recommended duration of topical this compound treatment to observe an effect?
A2: In preclinical mouse models, a statistically significant reduction in both the size and number of sebaceous glands was observed after 6 days of twice-daily topical application of a 1% this compound solution.[5] While a trend towards a decrease in sebaceous gland size can be seen as early as 2 days, the effect becomes more pronounced with continued treatment.[5] An 8-day treatment period has been shown to produce a robust effect.[5]
Q3: What happens to the sebaceous glands after this compound treatment is discontinued?
A3: The effects of this compound on sebaceous glands are reversible. In mouse models, when treatment was stopped after 7 days, the number and size of sebaceous glands returned to normal values within 2 weeks (data not shown in the primary publication).[5] This suggests that continuous treatment is necessary to maintain the atrophic effect.
Q4: What is the minimal effective concentration of this compound?
A4: A 1% solution of this compound has been shown to be highly effective in inducing sebaceous gland atrophy.[1][5] A concentration of 0.1% this compound was found to have little atrophogenic effect.[5] A separate, unpublished study determined the minimal effective concentration to be 0.5%.[5]
Q5: Are there alternative experimental models to study the effects of this compound?
A5: While the primary data on this compound comes from in vivo mouse studies, other models are available for studying sebaceous gland biology and the effects of inhibitors. These include 3D ex vivo models using human skin explants, which can maintain sebaceous gland integrity and function for several weeks.[6][7][8][9] Additionally, immortalized human sebocyte cell lines, such as SZ95, can be used for in vitro studies to assess the direct effects of compounds on sebocyte differentiation and lipid production.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable reduction in sebaceous gland size or number. | Insufficient treatment duration. | Extend the treatment period to at least 6-8 days, as the effect of this compound is time-dependent.[5] |
| Suboptimal concentration of this compound. | Ensure the concentration of this compound is at least 0.5%, with 1% being shown to be robustly effective.[5] | |
| Poor topical formulation or application. | Verify the stability and solubility of this compound in the chosen vehicle. Ensure consistent and thorough twice-daily application to the target area. | |
| High variability in results between experimental animals. | Inconsistent application of the topical solution. | Standardize the application procedure, including the volume applied and the surface area covered. Ensure the application site is free of hair to maximize skin contact. |
| Biological variability between animals. | Increase the number of animals per treatment group to improve statistical power. | |
| Observed skin irritation at the application site. | Vehicle-related irritation. | Run a vehicle-only control group to assess the irritancy of the formulation components. Consider alternative, well-tolerated vehicles. |
| Off-target effects of the compound (though none were reported in the primary study). | Reduce the concentration of this compound to the minimal effective dose (0.5%) and observe if irritation persists. |
Data Presentation
Table 1: Effect of Topical this compound Treatment Duration on Sebaceous Gland Atrophy in NMRI Mice
| Treatment Duration | Change in Sebaceous Gland Size | Change in Sebaceous Gland Number | Statistical Significance |
| 2 Days | Trend towards decrease | No significant change | Not significant |
| 6 Days | Significant decrease | Significant decrease | p < 0.05 |
| 8 Days | ~50% reduction[5] | ~65% reduction[5] | p < 0.01 (size), p < 0.001 (number) |
Table 2: Dose-Dependent Effect of Topical this compound on Sebaceous Gland Atrophy (8-Day Treatment)
| This compound Concentration | Observed Effect |
| 0.1% | Little atrophogenic effect[5] |
| 0.5% | Minimal effective concentration (data not shown in publication)[5] |
| 1% | Reduction in sebaceous gland number and size in the range of 50-75%[5] |
Experimental Protocols
Detailed Methodology for Topical this compound Treatment in a Mouse Model
This protocol is adapted from the methodology described in the preclinical study of this compound.[5]
1. Animal Model:
-
NMRI mice are a suitable model for this study.
2. Formulation Preparation:
-
Prepare a 1% (w/v) solution of this compound in a suitable vehicle. The original study does not specify the vehicle, but common vehicles for topical application in mice include acetone, ethanol, or a mixture of propylene glycol and ethanol.
-
A vehicle-only solution should be prepared for the control group.
3. Treatment Protocol:
-
House the mice individually to prevent licking of the application site.
-
Shave the dorsal skin of the mice carefully 24 hours before the first application.
-
Apply the 1% this compound solution or vehicle control topically to the shaved area twice daily (e.g., morning and evening). A typical application volume is 100-200 µL, depending on the size of the application area.
-
Continue the treatment for the desired duration (e.g., 2, 6, or 8 days).
4. Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the treated skin area for histological analysis.
-
Fix the skin samples in formalin and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to visualize the sebaceous glands.
-
For lipid visualization, cryosections can be prepared and stained with Oil Red O.
-
Perform histomorphometry to quantify the number and size of sebaceous glands per unit length of the epidermis.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound treatment.
References
- 1. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Acne | Preclinical & Clinical Dermatology Research [qima-lifesciences.com]
Validation & Comparative
A Comparative Guide to Stearoyl-CoA Desaturase (SCD) Inhibitors in Dermatology: XEN103 vs. Other Emerging Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of dermatological therapeutics is continually evolving, with a growing focus on targeted therapies for common skin disorders. One such promising target is stearoyl-CoA desaturase (SCD), a key enzyme in lipid biosynthesis, implicated in the pathophysiology of acne vulgaris and other sebaceous gland-related conditions. This guide provides an objective comparison of XEN103, a potent SCD inhibitor, with other SCD inhibitors and related emerging drugs in dermatology, supported by available preclinical and clinical data.
Introduction to Stearoyl-CoA Desaturase (SCD) Inhibition
Stearoyl-CoA desaturase is a critical enzyme in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] In the skin, SCD1 is highly expressed in sebaceous glands and plays a vital role in sebum production. The rationale for SCD inhibition in dermatology, particularly for acne, is based on the premise that reducing MUFA synthesis will lead to a decrease in sebum production and subsequent improvement in acne lesions. Preclinical studies have shown that genetic deletion or pharmacological inhibition of SCD1 in mice leads to significant atrophy of sebaceous glands.[1][2]
Overview of Investigated Compounds
This guide focuses on the following compounds:
-
This compound: A potent, topically administered small molecule inhibitor of SCD1.
-
GSK1940029: Another topical SCD1 inhibitor that has undergone early clinical evaluation.
-
ASC40 (Denifanstat): An orally administered small molecule inhibitor of fatty acid synthase (FASN), another key enzyme in de novo lipogenesis. While not a direct SCD inhibitor, its mechanism of action is relevant to the goal of reducing sebum production.
Preclinical and Clinical Data Comparison
The following tables summarize the available quantitative data for this compound, GSK1940029, and ASC40.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | GSK1940029 | ASC40 (Denifanstat) |
| Target | Stearoyl-CoA Desaturase 1 (SCD1) | Stearoyl-CoA Desaturase 1 (SCD1) | Fatty Acid Synthase (FASN) |
| Potency (IC50) | 10-15 nM (microsomal and cellular SCD1 activity)[1] | Not publicly available | 0.05 µM[3] |
| Preclinical Model | NMRI mice[4] | Crl:NMRI(Han) mice[5] | N/A (Clinical data available) |
| Effect on Sebaceous Glands | Pronounced atrophy (50-75% reduction in number and size with 1% solution)[1] | Minimal to moderate atrophy (with 0.3% and 2% gel)[5] | N/A |
| Effect on Lipid Profile | ~50% reduction in C16:1/C16:0 ratio in triglycerides with 1% solution[4] | Not publicly available | Significant reduction in facial sebum palmitic acid levels[6][7] |
Table 2: Clinical Trial Data
| Parameter | This compound | GSK1940029 | ASC40 (Denifanstat) |
| Phase of Development | Preclinical | Phase 1 | Phase 3 Completed |
| Population | N/A | Healthy Adult Volunteers (n=54 and n=39)[8] | Patients with Moderate to Severe Acne Vulgaris (Phase 2: n=180, Phase 3: n=480)[6][9] |
| Route of Administration | Topical | Topical Gel (0.1% to 1%)[8] | Oral Tablet (25, 50, 75 mg once daily)[6] |
| Primary Endpoint (Clinical) | N/A | Safety and Tolerability[8] | Proportion of patients with IGA success (≥2-point reduction and score of 0 or 1) |
| Efficacy Results | N/A | N/A | Phase 2 (50 mg): Placebo-adjusted IGA success: 14.3%. Phase 3: 33.2% achieved IGA success vs 14.6% for placebo[10] |
| Key Safety Findings | No signs of skin irritation in mice[1] | Well-tolerated, not a primary or cumulative irritant[5][8] | Favorable safety and tolerability. Most common AE: dry eyes (mild to moderate)[6][9] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: SCD1 in Sebaceous Glands
The following diagram illustrates the role of SCD1 in the synthesis of monounsaturated fatty acids within sebocytes and the proposed mechanism of action for SCD1 inhibitors.
Caption: Role of SCD1 in sebocyte lipid synthesis and its inhibition.
Experimental Workflow: Preclinical Evaluation of Topical SCD Inhibitors
This diagram outlines a typical workflow for the preclinical assessment of a topical SCD inhibitor.
Caption: Preclinical evaluation workflow for topical SCD inhibitors.
Detailed Experimental Protocols
Determination of SCD1 Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) of an SCD1 inhibitor is typically determined using a cell-based or microsomal assay. A common method involves:
-
Cell Culture: Human sebocytes (e.g., SZ95) or liver cells (e.g., HepG2) that endogenously express SCD1 are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the SCD1 inhibitor or a vehicle control (e.g., DMSO).
-
Substrate Addition: A labeled saturated fatty acid substrate, such as [14C]-stearic acid or a deuterium-labeled fatty acid, is added to the culture medium.
-
Lipid Extraction: After an incubation period, total lipids are extracted from the cells.
-
Analysis: The ratio of the labeled monounsaturated fatty acid product to the saturated fatty acid substrate is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) or scintillation counting.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Histomorphometric Analysis of Sebaceous Gland Atrophy
This method is used to quantify changes in sebaceous gland size and number in skin biopsies from animal models:
-
Tissue Preparation: Skin biopsies are fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize the tissue morphology. Oil Red O staining can be used on frozen sections to specifically visualize lipids within the sebaceous glands.
-
Image Acquisition: High-resolution images of the skin sections are captured using a microscope equipped with a digital camera.
-
Quantitative Analysis: Image analysis software (e.g., ImageJ) is used to:
-
Count: The number of sebaceous glands per unit length of the epidermis or per hair follicle is counted.
-
Measure Area: The cross-sectional area of individual sebaceous glands is measured.
-
-
Statistical Analysis: The data from treated and vehicle control groups are statistically compared to determine the significance of any observed changes.[12]
Discussion and Future Perspectives
The available data suggest that inhibition of lipogenesis, either through direct SCD1 inhibition or FASN inhibition, is a promising strategy for the treatment of acne.
This compound has demonstrated potent SCD1 inhibition and significant preclinical efficacy in reducing sebaceous gland size in mice.[1] Its topical route of administration is advantageous for minimizing systemic exposure and potential side effects.
GSK1940029 has shown a favorable safety and tolerability profile in early human trials, supporting the feasibility of topical SCD1 inhibition in humans.[5][8] However, a direct comparison of its potency to this compound is not possible with the currently available public data. Preclinically, it also induced sebaceous gland atrophy in mice.[5]
ASC40 (Denifanstat) , while acting on a different enzyme in the same pathway, provides valuable clinical proof-of-concept for the efficacy of inhibiting de novo lipogenesis in acne. The robust efficacy data from its Phase 2 and 3 trials, coupled with a good safety profile, set a benchmark for other lipogenesis inhibitors in development.[6][7][9]
A key challenge in directly comparing these molecules is the differing stages of their development. This compound's promising preclinical data needs to be translated into human clinical trials to ascertain its efficacy and safety in patients. Conversely, while ASC40 has demonstrated clinical success, its oral route of administration may present a different risk-benefit profile compared to a topical agent for a condition like acne.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of different lipogenesis inhibitors. Furthermore, exploring the potential for combination therapies, for instance, a topical SCD inhibitor with an anti-inflammatory agent, could offer synergistic benefits for acne patients. The development of biomarkers to predict patient response to these targeted therapies will also be crucial for personalizing treatment approaches in dermatology.
References
- 1. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]
- 2. Targeted disruption of stearoyl-CoA desaturase1 gene in mice causes atrophy of sebaceous and meibomian glands and depletion of wax esters in the eyelid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascletis.com [ascletis.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1 Randomized, Placebo‐Controlled Trial With a Topical Inhibitor of Stearoyl‐Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascletis.com [ascletis.com]
- 7. biospace.com [biospace.com]
- 8. A Phase 1 Randomized, Placebo-Controlled Trial With a Topical Inhibitor of Stearoyl-Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biospace.com [biospace.com]
- 10. Ascletis ASC40 Phase III 2025: FASN Inhibitor Cuts Acne Lesions Fifty Per Cent [vir.com.vn]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of XEN103 and Isotretinoin for the Treatment of Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational topical agent XEN103 and the established oral medication isotretinoin, two compounds with distinct mechanisms for treating acne vulgaris. This analysis is based on available preclinical and clinical data to inform research and development efforts in dermatology.
Executive Summary
Isotretinoin is a highly effective oral retinoid that addresses all major pathogenic factors of acne vulgaris, leading to significant and often long-term remission. Its use, however, is associated with a range of systemic side effects. This compound, a topical Stearoyl-CoA Desaturase 1 (SCD-1) inhibitor, represents a targeted approach aimed at reducing sebum production locally within the sebaceous gland with minimal systemic exposure. Preclinical evidence for this compound is promising, though clinical efficacy data and direct comparisons with isotretinoin are not yet available.
Data Presentation
Table 1: Comparative Efficacy Data
| Parameter | This compound (Preclinical, Mice) | Isotretinoin (Clinical, Humans) |
| Sebum Production | Significant reduction in sebaceous gland size and number (50-75%) following topical application of a 1% solution[1][2]. | Dramatic reduction in sebum excretion by up to 90% within 6 weeks of oral administration (0.5–1.0 mg/kg/day)[3]. |
| Lesion Reduction | Data not available from human clinical trials. | High efficacy in reducing total, inflammatory, and noninflammatory acne lesions. Considered the most effective acne treatment[4]. Efficacy rates range from 69% to 99% in various studies[5]. |
| Remission Rate | Long-term efficacy and remission rates have not been determined. | Can induce long-term remission or cure in a significant percentage of patients after a single course of treatment[3][6]. |
Table 2: Mechanistic and Pharmacokinetic Comparison
| Feature | This compound | Isotretinoin |
| Mechanism of Action | Potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD-1), leading to sebaceous gland atrophy[1][7]. | Induces apoptosis in sebocytes, normalizes keratinization, possesses anti-inflammatory properties, and reduces Cutibacterium acnes colonization[3][8][9]. |
| Route of Administration | Topical | Oral |
| Systemic Exposure | Minimal plasma exposure upon topical application[1]. | Systemic absorption with a plasma half-life of approximately 90 hours for the parent compound[8]. |
| Target | Stearoyl-CoA Desaturase 1 (SCD-1) in sebaceous glands[1]. | Multiple targets including sebocytes and various nuclear receptors (via metabolites)[3][8]. |
| IC50 | 10-15 nM for SCD-1 activity[1]. | Does not directly inhibit a single enzyme; acts as a pro-drug with metabolites binding to RAR and RXR receptors[3]. |
Experimental Protocols
This compound: Preclinical Assessment of Sebaceous Gland Atrophy in Mice
A representative preclinical study to evaluate the efficacy of topical this compound involves the following methodology, as inferred from published research[1][2]:
-
Animal Model: NMRI or similar mouse strains are used.
-
Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone) to achieve the desired concentration (e.g., 1%). A vehicle-only solution serves as the control.
-
Application: The prepared solutions are applied topically to a defined area on the back of the mice, typically twice daily for a period of several days (e.g., 8 days).
-
Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and skin samples from the treated and untreated areas are excised. The samples are then fixed in formalin and embedded in paraffin for histological analysis.
-
Histomorphometry: The embedded tissues are sectioned and stained with Hematoxylin and Eosin (H&E) and/or Oil Red O. The number and size of sebaceous glands are quantified using microscopy and image analysis software.
-
Biochemical Analysis: To confirm the mechanism of action, the ratio of monounsaturated to saturated fatty acids in skin lipids can be measured using techniques like gas chromatography-mass spectrometry to assess SCD-1 activity.
Isotretinoin: Representative Phase 3 Clinical Trial Protocol for Severe Acne
A typical Phase 3, multicenter, randomized, double-blind, placebo-controlled trial for oral isotretinoin in patients with severe recalcitrant nodular acne would follow this structure:
-
Patient Population: Male and female patients (typically ≥12 years of age) with a clinical diagnosis of severe nodular acne that is unresponsive to conventional therapies, including systemic antibiotics.
-
Inclusion/Exclusion Criteria: Strict criteria are established, including a minimum number of inflammatory lesions. Female patients of childbearing potential must adhere to a stringent pregnancy prevention program (e.g., iPLEDGE in the US).
-
Randomization and Blinding: Patients are randomly assigned to receive either oral isotretinoin (at a dose of 0.5 to 1.0 mg/kg/day) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Duration: The treatment period is typically 16 to 20 weeks.
-
Efficacy Assessments: The primary efficacy endpoints are the percentage reduction in inflammatory lesion count from baseline to the end of treatment. Secondary endpoints include the proportion of patients achieving a certain level of improvement on an Investigator's Global Assessment (IGA) scale and the reduction in total lesion count.
-
Safety Monitoring: Patients are monitored for adverse events through regular clinical evaluations and laboratory tests (e.g., liver function tests, serum lipids).
-
Statistical Analysis: The efficacy and safety data from the isotretinoin and placebo groups are statistically compared to determine the significance of the treatment effect.
Visualizations
Caption: Mechanism of action of this compound in the sebaceous gland.
Caption: Multifactorial mechanism of action of isotretinoin in acne.
Caption: Experimental workflow for preclinical evaluation of a topical acne agent.
Caption: Workflow for a Phase 3 clinical trial of an oral acne medication.
References
- 1. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Pharmacological Treatments for Acne Vulgaris: A Network Meta-Analysis of 221 Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Efficacy of Low-Dose Isotretinoin in the Treatment of Moderate to Severe Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermgroup.org [dermgroup.org]
- 7. Pharmacological inhibition of stearoyl CoA desaturase in the skin induces atrophy of the sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotretinoin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Isotretinoin? [synapse.patsnap.com]
Validating the Anti-Sebaceous Gland Effects of XEN103: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XEN103's performance against other alternatives with anti-sebaceous gland effects. The following sections detail the experimental data, protocols, and mechanisms of action to support further investigation and development in dermatology.
Executive Summary
Acne vulgaris is a multifactorial skin condition, with excess sebum production by sebaceous glands being a key pathogenic factor. This compound, a topical stearoyl-CoA desaturase (SCD) inhibitor, has emerged as a promising candidate for targeting sebaceous gland activity. This guide evaluates the anti-sebaceous gland effects of this compound in comparison to a range of alternatives, including other topical agents, oral medications, and device-based therapies. The presented data and experimental protocols aim to provide a comprehensive resource for validating and contextualizing the therapeutic potential of this compound.
Data Presentation: Quantitative Comparison of Anti-Sebaceous Gland Effects
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and its alternatives.
Table 1: Preclinical (In Vivo) Anti-Sebaceous Gland Effects
| Compound/Treatment | Animal Model | Dosage/Concentration | Treatment Duration | Reduction in Sebaceous Gland Size | Reduction in Sebaceous Gland Number | Sebum Production Reduction | Citation(s) |
| This compound | NMRI mice | 1% solution, twice daily | 8 days | ~50% | ~65% | Not directly measured | [1] |
| Olumacostat glasaretil | Hamster | 6% (w/w), twice daily | 14 days | 21.4% | Not reported | Not directly measured | [2] |
Table 2: Clinical Anti-Sebaceous Gland and Anti-Acne Effects
| Compound/Treatment | Study Population | Dosage/Concentration | Treatment Duration | Sebum Production Reduction | Reduction in Inflammatory Lesions | Reduction in Non-inflammatory Lesions | Citation(s) |
| This compound | Not yet reported in human clinical trials | - | - | - | - | - | - |
| Clascoterone 1% Cream | Patients with moderate to severe acne | Twice daily | 12 weeks | 27% (measured by sebumeter) | 54% | 34% | [3] |
| Olumacostat glasaretil 7.5% Gel | Patients with moderate to severe facial acne | Twice daily | 12 weeks | Not directly measured | 63.9% | 48.1% | [4] |
| Trifarotene 0.005% Cream | Patients with moderate facial and truncal acne | Once daily | 12 weeks | Not directly measured | Not specified | Not specified | [5] |
| Sarecycline | Patients with moderate to severe acne | 1.5 mg/kg, once daily | 12 weeks | Not directly measured | Not specified | Not specified | [4][6] |
| Photodynamic Therapy (ALA-PDT) | Patients with moderate to severe acne | 20% ALA, 3-hour incubation, red light | 4 weekly treatments | Not specified | Significant reduction | Not specified | [7] |
Table 3: In Vitro Effects on Sebocytes
| Compound | Cell Line | Concentration | Effect | Citation(s) |
| This compound | Human SZ95 sebocytes | 10-15 nM (IC50) | Inhibition of SCD-1 activity | [1] |
| Cannabidiol | Human SZ95 sebocytes | 1-10 µM | Inhibition of lipogenesis | [8] |
| Olumacostat glasaretil | Human sebocytes | 3 µM | Reduction of fatty acid synthesis | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound - In Vivo Mouse Sebaceous Gland Atrophy Study
-
Animal Model: Female NMRI mice.
-
Treatment: 0.2 mL of 1% this compound solution in a suitable vehicle was applied topically to the dorsal skin of the mice twice daily for 8 consecutive days. A control group received the vehicle only.
-
Histomorphometry: On day 9, skin biopsies were collected from the treated area. The samples were fixed, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E).
-
Analysis: Under a light microscope at 400x magnification, the number of sebocytes per sebaceous gland was counted to determine the mean sebocyte count per gland, providing a measure of gland size. The number of sebaceous glands per unit area of skin was also quantified.[10]
Clascoterone - Clinical Sebum Production Measurement
-
Study Design: A single-site clinical study involving patients with mild-to-moderate acne.
-
Treatment: Patients applied clascoterone cream 1% to the entire face twice daily for 12 weeks.
-
Sebum Measurement: Casual sebum levels were measured from the center of the forehead using a Sebumeter® SM 810. This device uses a special tape that becomes transparent upon absorbing sebum. The transparency is measured by a photocell, and the light transmission is correlated to the amount of sebum.[3][9][11][12] Measurements were taken at baseline and at regular intervals throughout the 12-week study period.
-
Analysis: The primary endpoint was the percentage change in sebumeter readings from baseline to week 12.
Olumacostat Glasaretil - Phase 3 Clinical Trial for Acne
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial (e.g., STAR-1).
-
Participants: Patients aged 9 years or older with a clinical diagnosis of moderate to severe facial acne vulgaris, defined by a specific range of inflammatory and non-inflammatory lesion counts and an Investigator's Global Assessment (IGA) score.
-
Treatment: Patients were randomized to receive either the active topical treatment or a placebo, applied once or twice daily for 12 weeks.
-
Efficacy Endpoints:
-
Safety and Tolerability: Assessed through the monitoring of treatment-emergent adverse events.
Cannabidiol - In Vitro Sebocyte Lipid Accumulation Assay
-
Cell Culture: Immortalized human sebaceous gland cells (SZ95) were cultured in appropriate media.
-
Treatment: Subconfluent cell cultures were treated with varying concentrations of cannabidiol (e.g., 1-10 µM) for a specified period (e.g., 24-96 hours).
-
Lipid Staining: Intracellular lipid droplets were stained using Nile Red or Oil Red O. For Nile Red staining, cells were incubated with the dye, and fluorescence was visualized using a fluorescence microscope. For Oil Red O staining, fixed cells were incubated with the dye, and the stained lipid droplets were observed under a light microscope.[8][14][15][16]
-
Quantification: The amount of neutral lipids can be quantified by measuring the fluorescence intensity of Nile Red or by extracting the Oil Red O dye and measuring its absorbance spectrophotometrically.[14][15]
Photodynamic Therapy (PDT) - Clinical Protocol for Acne
-
Photosensitizer Application: A 20% solution of 5-aminolevulinic acid (ALA) is topically applied to the treatment area.
-
Incubation: The ALA is allowed to incubate on the skin for a period ranging from 15 minutes to 3 hours, with or without occlusion.[7]
-
Light Activation: The treatment area is then illuminated with a specific light source. Common light sources include blue light (e.g., BLU-U), red light, or intense pulsed light (IPL). The wavelength and energy dose of the light are critical parameters. For example, a red light source might be used at 630-635 nm with a specific energy density (J/cm²).[7]
-
Treatment Schedule: Treatments are typically repeated at weekly or monthly intervals for a specified number of sessions.[7]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental processes described in this guide.
Caption: Mechanism of action of this compound in sebocytes.
Caption: Mechanism of action of Clascoterone in sebocytes.
Caption: Mechanism of action of Trifarotene.
Caption: Experimental workflow for clinical sebum measurement.
Conclusion
This compound demonstrates a potent and targeted mechanism of action by inhibiting SCD-1, leading to significant atrophy of sebaceous glands in preclinical models. This positions this compound as a compelling candidate for the topical treatment of acne and other disorders of sebaceous gland hyperactivity. When compared to existing alternatives, this compound's direct effect on sebaceous gland size and number is a key differentiator. While clinical data for this compound is not yet available, the preclinical evidence suggests it may offer a valuable therapeutic option.
Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the efficacy and safety profile of this compound in humans and to directly compare its performance against the alternatives discussed in this guide. The experimental protocols and comparative data presented here provide a foundational resource for designing and interpreting future studies in this promising area of dermatological drug development.
References
- 1. hcplive.com [hcplive.com]
- 2. emjreviews.com [emjreviews.com]
- 3. Dermata enrols first subject in Phase III acne treatment trial [clinicaltrialsarena.com]
- 4. drugtopics.com [drugtopics.com]
- 5. Therapeutic and Aesthetic Uses of Photodynamic Therapy Part two of a five-part series: Lasers and Light Treatments for Acne Vulgaris Promising Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Agents that cause enlargement of sebaceous glands in hairless mice. I. Topical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. karger.com [karger.com]
- 13. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased Lipid Accumulation under Hypoxia in SZ95 Human Sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical practice Guidelines for 5-Aminolevulinic acid photodynamic therapy for acne vulgaris in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. skin.dermsquared.com [skin.dermsquared.com]
Head-to-Head Comparison of XEN103 with Other Topical Agents for Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational topical agent XEN103 with established topical treatments for acne vulgaris. The comparison is based on available preclinical data for this compound and extensive clinical data for currently approved therapies.
Introduction
This compound is an investigational small molecule that functions as a potent and selective inhibitor of Stearoyl-CoA Desaturase-1 (SCD-1).[1] Preclinical studies indicate that by inhibiting SCD-1, this compound induces atrophy of the sebaceous glands, suggesting a potential therapeutic role in acne vulgaris, a condition characterized by excess sebum production.[1] This guide contrasts the preclinical profile of this compound with the established clinical performance of four major classes of topical acne treatments: retinoids (Tretinoin), antimicrobial agents (Benzoyl Peroxide and Clindamycin), and dicarboxylic acids (Azelaic Acid). Given that this compound is in the preclinical stage of development, this comparison will focus on its mechanism of action and preclinical efficacy against the clinically validated outcomes of the comparator agents.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Murine Model
| Parameter | Vehicle Control | 0.1% this compound | 1% this compound |
| Reduction in Sebaceous Gland Number | Baseline | Not Statistically Significant | ~50-75% reduction |
| Reduction in Sebaceous Gland Size | Baseline | Trend towards decrease | ~50-75% reduction |
| Reduction in C16:1/C16:0 Fatty Acid Ratio | Baseline | ~20% | ~50% |
Data extracted from a preclinical study in NMRI mice treated twice daily for 8 days.[2]
Table 2: Clinical Efficacy of Comparator Topical Agents in Acne Vulgaris
| Agent (Concentration) | Study Duration | Reduction in Inflammatory Lesions | Reduction in Non-inflammatory Lesions | Key Adverse Events |
| Tretinoin (0.0375% Cream) | 12 Weeks | Statistically significant vs. placebo | Statistically significant vs. placebo | Dryness, peeling, erythema, pruritus |
| Benzoyl Peroxide (2.5% Gel) | 12 Weeks | Statistically significant vs. placebo | Statistically significant vs. placebo | Dryness, irritation, contact dermatitis |
| Clindamycin (1% Gel) | 8-12 Weeks | Statistically significant vs. placebo | Minimal to no effect | Dryness, erythema, pruritus |
| Azelaic Acid (15% Gel) | 12 Weeks | Statistically significant vs. placebo | Statistically significant vs. placebo | Burning, stinging, pruritus, erythema |
Data compiled from representative Phase 3 clinical trial information.[3][4][5][6][7][8][9][10][11]
Experimental Protocols
This compound Preclinical Study Protocol
Objective: To evaluate the effect of topical this compound on sebaceous gland size and number in a murine model.
Methodology:
-
Subjects: NMRI mice.
-
Treatment Groups: Vehicle control, 0.1% this compound solution, 1% this compound solution.
-
Administration: Compound solutions were applied to the back of the mice twice daily for 8 consecutive days.
-
Endpoint Assessment: On day 9, skin samples were collected for histomorphometric analysis to determine the number and size of sebaceous glands. A subset of skin samples was also analyzed by liquid chromatography-mass spectroscopy to determine the ratio of C16:1/C16:0 fatty acids in the triglyceride fraction as a measure of SCD-1 activity.[2]
Representative Clinical Trial Protocol for Topical Acne Agents (General Overview)
Objective: To evaluate the efficacy and safety of the topical agent in the treatment of mild to moderate acne vulgaris.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: Male and female subjects (typically aged 12 years and older) with a clinical diagnosis of mild to moderate acne vulgaris, defined by a minimum and maximum count of inflammatory and non-inflammatory facial lesions.
-
Treatment Arms: Active topical agent, vehicle control.
-
Administration: Subjects are instructed to apply a thin layer of the assigned treatment to the entire face once or twice daily for a period of 12 weeks.
-
Primary Efficacy Endpoints:
-
Mean percent change from baseline in inflammatory lesion counts (papules and pustules).
-
Mean percent change from baseline in non-inflammatory lesion counts (open and closed comedones).
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin tolerability (e.g., erythema, scaling, itching, and burning).[3][5][6][7][8][12][13]
Mandatory Visualization
Caption: Mechanism of action of this compound in inducing sebaceous gland atrophy.
Caption: Retinoid signaling pathway in the treatment of acne.
Caption: Mechanism of action of Benzoyl Peroxide in acne treatment.
Caption: Mechanism of action of topical antibiotics in acne.
Caption: Multifactorial mechanism of action of Azelaic Acid.
References
- 1. Pharmacological Inhibition of Stearoyl CoA Desaturase 1 in the Skin Induces Atrophy of the Sebaceous Glands - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Topical benzoyl peroxide for acne - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Navigating the Frontier of Pain Management: A Comparative Guide to Emerging Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
The urgent need for effective and non-addictive pain therapies has spurred significant innovation in the field of analgesic drug development. This guide provides a comparative analysis of the mechanisms of action of several promising non-opioid therapeutics, offering a resource for researchers seeking to understand and advance the next generation of pain management. While the specific compound "XEN103" did not yield public data in the context of pain therapeutics, this guide will delve into other novel mechanisms that are currently under investigation and development, providing a cross-validation of different therapeutic strategies.
Comparative Analysis of Novel Non-Opioid Mechanisms of Action
The following table summarizes the key characteristics of several emerging classes of non-opioid pain therapeutics. This data is compiled from preclinical and clinical research and is intended to provide a high-level comparison for research and development purposes.
| Therapeutic Class | Lead Compound/Target | Mechanism of Action | Potential Indications | Development Stage |
| NaV1.8 Inhibitors | Suzitrigine (Journavx), LTG-001 | Selective blockade of the NaV1.8 sodium channel, which is preferentially expressed in nociceptive primary sensory neurons, thereby inhibiting pain signal transmission.[1] | Acute and chronic pain, including postoperative pain and neuropathic pain.[1] | FDA Approved (Suzitrigine for acute pain)[1], Phase 1 (LTG-001)[1] |
| ENT1 Inhibitors | Novel small molecules | Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) increases the extracellular concentration of adenosine, which has analgesic and anti-inflammatory properties.[2] | Neuropathic pain, inflammatory pain.[2] | Preclinical[2] |
| ISR Modulators | FEM-1689 | Modulation of the Integrated Stress Response (ISR), a cellular signaling network involved in restoring homeostasis. Dysregulation of the ISR is implicated in chronic pain states.[3] | Neuropathic pain (e.g., diabetic neuropathy, chemotherapy-induced neuropathy).[3] | Preclinical[3] |
| NGF Antagonists | Monoclonal Antibodies | Sequestration of Nerve Growth Factor (NGF), a key mediator of pain and hyperalgesia, particularly in chronic inflammatory conditions.[4] | Osteoarthritis pain, chronic low back pain. | Clinical (various stages)[4] |
| TRPV1 Antagonists | Small molecules | Blockade of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key transducer of noxious heat and inflammatory pain signals.[4] | Acute and chronic pain, including inflammatory and neuropathic pain.[4] | Clinical (various stages)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for assessing the efficacy of novel analgesics.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing. The incision is then closed in layers.
-
Drug Administration: The test compound (e.g., an ENT1 inhibitor) or vehicle is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined time points post-surgery.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. Thermal hyperalgesia is measured using a plantar test apparatus to assess the latency to paw withdrawal from a radiant heat source.
-
Data Analysis: Paw withdrawal thresholds and latencies are compared between the compound-treated group, vehicle-treated group, and a sham-operated control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
In Vitro Assay: Electrophysiological Recording of NaV1.8 Currents
-
Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from neonatal rats and cultured for 24-48 hours.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons, which are likely to be nociceptors.
-
Current Elicitation: Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Compound Application: The test compound (e.g., a NaV1.8 inhibitor) is applied to the bath solution at varying concentrations.
-
Data Analysis: The effect of the compound on the peak inward sodium current is measured. A concentration-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) of the compound for NaV1.8 channels.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of NaV1.8 Inhibition for Pain Relief.
Caption: ENT1 Inhibition Increases Adenosine for Pain Suppression.
Caption: Workflow for Preclinical Efficacy Testing in a Neuropathic Pain Model.
References
- 1. labiotech.eu [labiotech.eu]
- 2. Breaking New Ground in Pain Relief: A Novel Approach to Non-Opioid Therapeutics | Duke University School of Medicine [medschool.duke.edu]
- 3. Researchers Uncover Potential Non-Opioid Treatment for Chronic Pain | College of Natural Sciences [cns.utexas.edu]
- 4. Novel non-opioid analgesics in pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of XEN103 in Sebum Production: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of XEN103's performance in reducing sebum production with other alternatives, supported by available experimental data. The focus is on in vivo validation to offer a comprehensive overview for research and development purposes.
Executive Summary
Acne vulgaris, a prevalent skin condition, is often characterized by excessive sebum production. This compound, a topical Stearoyl-CoA Desaturase (SCD) inhibitor, has demonstrated significant potential in reducing sebaceous gland activity in preclinical models. This guide compares the in vivo effects of this compound with other known sebum-reducing agents, providing available quantitative data, experimental methodologies, and a visual representation of the underlying biological pathways and experimental workflows.
Comparative Data on Sebum Reduction
The following table summarizes the in vivo effects of this compound and alternative compounds on sebaceous glands. It is important to note that the studies were conducted in different animal models, which should be taken into consideration when comparing the results directly.
| Compound | Target | Animal Model | Dosage | Effect on Sebaceous Glands |
| This compound | Stearoyl-CoA Desaturase (SCD) | Mouse | 1% topical solution | ~65% reduction in number, ~50% reduction in size[1] |
| Olumacostat Glasaretil | Acetyl-CoA Carboxylase (ACC) | Hamster | Not specified | Significant reduction in size[2] |
| Isotretinoin (Retinoid) | Multiple (inhibits sebocyte proliferation and differentiation) | Various (clinically used in humans) | Oral | Shrinks sebaceous glands and decreases sebum production[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Mouse Model for this compound Efficacy
This protocol is based on the study evaluating the topical application of this compound in mice[1].
-
Animal Model: Male BALB/c mice.
-
Treatment: A 1% solution of this compound in a suitable vehicle (e.g., acetone/DMSO) was applied topically to a defined area of the dorsal skin daily for 6-8 days. A vehicle-only group served as the control.
-
Histomorphometric Analysis:
-
Following the treatment period, mice were euthanized, and the treated skin area was excised.
-
Skin samples were fixed, embedded in paraffin, and sectioned.
-
Sections were stained with Hematoxylin and Eosin (H&E) for histological examination.
-
The number and size of sebaceous glands were quantified using image analysis software.
-
-
Fatty Acid Analysis:
-
To confirm the inhibition of SCD activity, the ratio of palmitoleic acid (C16:1) to palmitic acid (C16:0) in the triglyceride fraction of skin lipids was determined using liquid chromatography-mass spectrometry (LC-MS). A reduction in this ratio indicates SCD inhibition.
-
Murine Model for Measuring Sebum Production
This non-invasive method estimates sebum production based on water retention on the fur[4][5].
-
Principle: Sebum-coated fur is hydrophobic and retains less water compared to fur with less sebum.
-
Procedure:
-
Pre-wash Wet Weight: The baseline wet weight of the mouse is recorded after being thoroughly wetted.
-
Sebum Removal: The mouse is washed with a mild soap solution to remove sebum and then dried.
-
Post-wash Wet Weight: The wetting and weighing procedure is repeated. The difference in water retention before and after sebum removal provides an indirect measure of the amount of sebum produced.
-
-
Application: This model can be used to assess the efficacy of test compounds over time in the same animal.
Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the mechanism of action of this compound and the experimental workflow for its in vivo validation.
Caption: Signaling pathway of sebum production and points of inhibition.
Caption: In vivo validation workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. A Murine Model for Measuring Sebum Production That Can Be Used to Test Therapeutic Agents for the Management of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
XEN1101: A Novel Potassium Channel Opener for Focal Onset Seizures
A comprehensive guide to the published findings on XEN1101, offering a comparison with established anti-seizure medications. This guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.
XEN1101 is an investigational anti-seizure medication (ASM) that has shown significant promise in clinical trials for the treatment of focal-onset seizures (FOS), the most common type of seizure in individuals with epilepsy.[1][2] As a novel, potent, and selective opener of Kv7.2/Kv7.3 potassium channels, XEN1101 represents a targeted therapeutic approach to reducing neuronal hyperexcitability, a key factor in the generation of seizures.[2][3] This guide summarizes the key published findings on XEN1101, presents a comparison with other ASMs where data is available, details the experimental protocols of pivotal studies, and provides visualizations of its mechanism of action and experimental workflows.
Comparative Efficacy and Safety
The primary clinical evidence for XEN1101 comes from the Phase 2b X-TOLE (NCT03796962) study, a randomized, double-blind, placebo-controlled trial.[1] The study evaluated the efficacy, safety, and tolerability of XEN1101 as an adjunctive therapy in adults with focal epilepsy.[4]
XEN1101 vs. Placebo (X-TOLE Study)
The X-TOLE study demonstrated a statistically significant, dose-dependent reduction in monthly focal seizure frequency for XEN1101 compared to placebo.[1]
| Treatment Group | Median Percent Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| XEN1101 25 mg | 52.8% (p < 0.001) | 54.5% |
| XEN1101 20 mg | 46.4% (p < 0.001) | Not explicitly stated |
| XEN1101 10 mg | 33.2% (p = 0.04) | Not explicitly stated |
| Placebo | 18.2% | 14.9% |
Table 1: Efficacy of XEN1101 in the Phase 2b X-TOLE Study [1][4]
The most commonly reported treatment-emergent adverse events (TEAEs) for XEN1101 were dizziness, somnolence, and fatigue, which were generally mild to moderate in severity and consistent with other ASMs.[1][4]
Comparison with Other Anti-Seizure Medications
Direct head-to-head clinical trial data comparing XEN1101 with other ASMs for focal-onset seizures, such as lamotrigine and levetiracetam, are not yet available. However, a preclinical study compared XEN1101 to ezogabine, a previously marketed Kv7 channel opener. This study found XEN1101 to be approximately 20-fold more potent than ezogabine in activating Kv7.2/Kv7.3 channels.[5]
The SANAD II trial provides comparative data for lamotrigine and levetiracetam in newly diagnosed focal epilepsy.[6][7] In this study, lamotrigine was found to be more effective than levetiracetam and zonisamide in achieving 12-month remission from seizures.[6][7] Participants taking lamotrigine also reported fewer side effects compared to those on levetiracetam or zonisamide.[6] It is important to note that the patient population in the SANAD II trial (newly diagnosed epilepsy) differs from the X-TOLE trial, which enrolled patients with treatment-resistant focal epilepsy.
Experimental Protocols
X-TOLE Phase 2b Study (NCT03796962)
Objective: To evaluate the efficacy, safety, and tolerability of three different doses of XEN1101 as an adjunctive treatment for adults with focal-onset seizures.[4]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]
Patient Population: Adults aged 18 to 75 years with a diagnosis of focal epilepsy who were experiencing four or more focal seizures per month despite stable treatment with one to three other ASMs.[4][8]
Intervention: Patients were randomized to receive one of three daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or a placebo, administered orally with food.[4]
Primary Endpoint: The primary efficacy endpoint was the median percent change from baseline in monthly focal seizure frequency.[1]
Secondary Endpoints: Secondary objectives included the assessment of the 50% responder rate and the effect of XEN1101 on seizure frequency at weekly intervals to determine the speed of onset and durability of the response.[4]
Statistical Analysis: The primary analysis was a ranked analysis of covariance (ANCOVA) model to assess the monotonic dose-response relationship between the XEN1101 active dose groups and placebo.[4] All efficacy analyses were conducted on the modified intention-to-treat population, which included all randomized patients who had at least one post-treatment seizure diary entry.[4]
Signaling Pathways and Mechanisms
Mechanism of Action of XEN1101
XEN1101 is a positive allosteric modulator of the Kv7.2/Kv7.3 potassium channels.[2] These channels are voltage-gated and play a crucial role in regulating neuronal excitability.[2] By binding to a specific site on the channel, XEN1101 increases the probability of the channel being in an open state.[5] This leads to an increased efflux of potassium ions (K+) from the neuron, which hyperpolarizes the cell membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal hyperexcitability and suppressing seizures.[2]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 6. Plain English summary - Lamotrigine versus levetiracetam or zonisamide for focal epilepsy and valproate versus levetiracetam for generalised and unclassified epilepsy: two SANAD II non-inferiority RCTs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lamotrigine versus levetiracetam or zonisamide for focal epilepsy and valproate versus levetiracetam for generalised and unclassified epilepsy: two SANAD II non-inferiority RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
